molecular formula C4H6ClNO B2933919 Azetidine-1-carbonyl chloride CAS No. 75485-12-0

Azetidine-1-carbonyl chloride

Cat. No.: B2933919
CAS No.: 75485-12-0
M. Wt: 119.55
InChI Key: LJPIQCGBOGKQOK-UHFFFAOYSA-N
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Description

Azetidine-1-carbonyl chloride (CAS 75485-12-0) is a versatile chemical reagent that serves as a key synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C4H6ClNO and it has a molecular weight of 119.55 g/mol . The compound features a reactive acyl chloride group attached to a saturated, four-membered azetidine ring, making it a valuable building block for introducing the azetidine pharmacophore into more complex structures. The azetidine ring is an important subunit in a wide variety of synthetic products exhibiting diverse biological activities . Researchers utilize this reagent to prepare novel heterocyclic amino acid derivatives and other constrained molecules, which are valuable as isosteres and conformationally restricted building blocks for generating DNA-encoded libraries and potentially bioactive substances . Its application is fundamental in the exploration and development of new pharmaceutical compounds, including analogues of known therapeutics and positive allosteric modulators. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-4(7)6-2-1-3-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPIQCGBOGKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75485-12-0
Record name azetidine-1-carbonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Azetidine-1-carbonyl Chloride Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-1-carbonyl chloride (CAS 75485-12-0) is a high-value electrophilic building block used to introduce the azetidine moiety—a privileged scaffold in modern drug design. Unlike its acyclic (dimethylcarbamoyl chloride) or larger cyclic analogs (pyrrolidine-1-carbonyl chloride), the azetidine derivative offers a unique balance of structural rigidity, reduced lipophilicity, and metabolic stability.

This guide details the reactivity profile of azetidine-1-carbonyl chloride with various nucleophiles. It provides mechanistic insights driven by the ring strain of the four-membered heterocycle, validated experimental protocols for synthesizing ureas and carbamates, and critical safety frameworks for handling this corrosive reagent.

Chemical Properties & Mechanistic Insight[1][2]

The "Azetidine Effect" on Reactivity

The reactivity of azetidine-1-carbonyl chloride is governed by the electronic and steric consequences of the strained four-membered ring.

  • Ring Strain (~25 kcal/mol): The geometric constraints of the azetidine ring force the nitrogen atom to adopt a more pyramidal geometry compared to the planar nitrogen in acyclic amides or pyrrolidines.

  • Diminished Resonance: This pyramidalization reduces the overlap between the nitrogen lone pair and the carbonyl

    
    -system. Consequently, the C-N bond has less double-bond character, and the carbonyl carbon is more electrophilic  than in standard carbamoyl chlorides.
    
  • Implication: Azetidine-1-carbonyl chloride is generally more reactive toward nucleophiles than diethylcarbamoyl chloride, requiring careful control of temperature and stoichiometry to prevent side reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction follows a classic addition-elimination pathway (SNAc), but the transition state is influenced by the leaving group ability of the chloride and the nucleophilicity of the incoming group.

ReactionMechanism SM Azetidine-1-carbonyl Chloride TS Tetrahedral Intermediate SM->TS Nucleophilic Attack Nuc Nucleophile (Nu-H) Nuc->TS Prod Product (Urea/Carbamate) TS->Prod Elimination of Cl- HCl Byproduct (HCl) TS->HCl

Figure 1: General mechanism of nucleophilic substitution at the azetidine-1-carbonyl center.

Reactivity Profiling by Nucleophile Class

Primary & Secondary Amines (Synthesis of Ureas)

Reaction Type: High Rate, Exothermic. Product: Azetidine-1-carboxamides (Ureas).

Amines are the most competent nucleophiles for this substrate. The reaction typically proceeds rapidly at 0°C to Room Temperature (RT).

  • Primary Amines: React cleanly to form mono-substituted ureas.

  • Secondary Amines: React efficiently, though sterically hindered amines (e.g., diisopropylamine) may require elevated temperatures (40°C) or stronger bases.

  • Anilines: Less nucleophilic; often require a catalyst (DMAP) or heating.

Alcohols & Phenols (Synthesis of Carbamates)

Reaction Type: Moderate Rate, Base-Dependent. Product: Azetidine-1-carboxylates (Carbamates).

  • Primary/Secondary Alcohols: Reaction is sluggish without a base. Standard conditions employ a non-nucleophilic base (DIPEA, Et3N) or an alkoxide method (NaH/THF) for difficult substrates.

  • Phenols: Due to lower nucleophilicity, phenols often require deprotonation (using NaH or K2CO3) prior to addition or the use of acylation catalysts like DMAP.

Thiols (Synthesis of Thiocarbamates)

Reaction Type: Moderate to High Rate. Product: S-Substituted Azetidine-1-carbothioates.

Thiols are excellent nucleophiles (soft nucleophiles) and react readily. However, the resulting thiocarbamates can be less stable than their oxygen counterparts.

Experimental Protocols

Standard Anhydrous Coupling Protocol (General Procedure)

This protocol is designed for the synthesis of Azetidine-1-carboxamides (Ureas) but can be adapted for alcohols (with DMAP).

Reagents:

  • Azetidine-1-carbonyl chloride (1.0 equiv)[1]

  • Amine Nucleophile (1.0 - 1.1 equiv)

  • Base: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Workflow:

ProtocolWorkflow Step1 Preparation: Dissolve Nucleophile & Base in anhydrous DCM under N2/Ar atmosphere. Step2 Cooling: Lower temp to 0°C (Ice/Water bath). Step1->Step2 Step3 Addition: Add Azetidine-1-carbonyl chloride dropwise (neat or in DCM) over 10-15 min. Step2->Step3 Step4 Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LCMS. Step3->Step4 Step5 Quench: Add sat. NaHCO3 or Water. Separate phases. Step4->Step5 Step6 Purification: Dry (MgSO4), Concentrate, Column Chromatography. Step5->Step6

Figure 2: Step-by-step synthetic workflow for urea formation.

Critical Process Parameters (CPPs):

  • Moisture Control: The acid chloride hydrolyzes to azetidine-1-carboxylic acid (unstable) and HCl. Glassware must be oven-dried.

  • Order of Addition: Adding the acid chloride to the amine/base mixture is preferred to minimize the concentration of unreacted electrophile, reducing the risk of side reactions.

  • Base Selection: Use non-nucleophilic organic bases. Pyridine can be used as both solvent and base for sluggish reactions.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure anhydrous solvents; check reagent quality (should be clear/pale yellow liquid, not cloudy).
Incomplete Reaction Steric hindranceHeat to 40-60°C; Add 10 mol% DMAP; Switch solvent to 1,2-DCE.
Byproduct Formation Dimerization or impuritiesAdd acid chloride slowly at 0°C; Ensure stoichiometry is precise.
Precipitate Forms Amine-HCl salt formationThis is normal. Ensure efficient stirring. The salt is removed during aqueous workup.

Safety & Handling (HSE)

Hazard Classification:

  • Corrosive (Skin Corr.[1][2][3] 1B): Causes severe burns.

  • Lachrymator: Irritating to eyes and respiratory tract.[2]

  • Moisture Sensitive: Liberates HCl gas upon contact with water.

Handling Guidelines:

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container under inert gas (Argon/Nitrogen) at 2-8°C.

  • Spill Management: Neutralize spills with weak base (sodium carbonate) and absorb with inert material (vermiculite).

Applications in Drug Discovery[7][8][9][10]

The azetidine ring is a "privileged scaffold" in medicinal chemistry.[4][5] Using azetidine-1-carbonyl chloride allows for the direct installation of this moiety.

  • Bioisosterism: The azetidine urea motif serves as a rigid, lower-lipophilicity bioisostere for piperidine or pyrrolidine ureas.

  • Metabolic Stability: The strained ring is often more resistant to oxidative metabolism (e.g., hydroxylation) compared to larger, more flexible rings.

  • Case Studies:

    • FAAH Inhibitors: Azetidine ureas have been explored as covalent and non-covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[5]

    • MAGL Inhibitors: Azetidine carbamates are used as reactive groups for serine hydrolase targets (e.g., Monoacylglycerol Lipase).[5]

References

  • PubChem. Azetidine-1-carbonyl chloride (Compound). National Library of Medicine. Available at: [Link]

  • Doda, K., et al. Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Azetidine-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for azetidine-1-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and safe utilization of this highly valuable synthetic intermediate.

Introduction: The Synthetic Utility and Inherent Reactivity of Azetidine-1-carbonyl Chloride

Azetidine-1-carbonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. It serves as a highly efficient electrophilic precursor for the introduction of the azetidine moiety, a four-membered saturated nitrogen heterocycle. The azetidine ring is an increasingly popular structural motif in drug discovery, valued for its ability to improve key physicochemical properties such as solubility and metabolic stability while providing a novel vector for exploring chemical space.[1] Its utility stems from the inherent reactivity of the acyl chloride group, which readily participates in reactions with a wide array of nucleophiles.

However, this high reactivity, which makes it synthetically valuable, also renders it susceptible to degradation. The molecule's stability is governed by two primary chemical features: the electrophilic acyl chloride and the strain energy of the four-membered ring (approx. 25.4 kcal/mol).[2] A comprehensive understanding of its stability profile is not merely a matter of procedural compliance but a fundamental prerequisite for achieving reproducible, high-yielding synthetic outcomes and ensuring laboratory safety. This guide elucidates the causal factors behind its instability and provides a self-validating framework for its storage and handling.

Physicochemical Properties and Hazard Profile

A clear understanding of the fundamental properties of azetidine-1-carbonyl chloride is the foundation for its proper management.

Table 1: Chemical and Physical Properties of Azetidine-1-carbonyl Chloride

PropertyValueSource
Molecular Formula C₄H₆ClNOPubChem[3]
Molecular Weight 119.55 g/mol PubChem[3]
Appearance Colorless to yellow liquidAChemBlock[4]
CAS Number 75485-12-0PubChem[3]

The hazard profile, as defined by the Globally Harmonized System (GHS), underscores the need for meticulous handling protocols.

Table 2: GHS Hazard Classification for Azetidine-1-carbonyl Chloride

Hazard ClassCodeDescription
Flammable LiquidsH227Combustible liquid
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Chemical Stability and Decomposition Pathways

The principal vulnerability of azetidine-1-carbonyl chloride is its extreme sensitivity to nucleophiles, most notably water. This reactivity dictates the necessary precautions for its storage and handling.

Hydrolytic Instability: The Primary Degradation Pathway

The acyl chloride functional group is highly electrophilic and reacts readily with atmospheric moisture. This hydrolysis reaction is the most common cause of sample degradation, yielding azetidine and hydrochloric acid, which can further catalyze decomposition.

The causality is straightforward: the lone pair of electrons on the oxygen atom of a water molecule initiates a nucleophilic attack on the carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, expelling a chloride ion and generating hydrochloric acid as a corrosive byproduct. This process is effectively irreversible and rapidly consumes the active reagent.

cluster_hydrolysis Hydrolytic Decomposition Azetidine Azetidine-1-carbonyl Chloride Degradation_Product Azetidine Azetidine->Degradation_Product Hydrolysis HCl HCl (gas) Water H₂O (Moisture) CO2 CO₂ (gas) Degradation_Product->CO2 Decarboxylation

Caption: Primary hydrolytic decomposition pathway of azetidine-1-carbonyl chloride.

Incompatible Materials

Beyond water, a range of common laboratory reagents are incompatible and must be rigorously excluded from contact. The rationale for these incompatibilities is rooted in the reagent's electrophilicity.

  • Alcohols: React to form the corresponding carbamates.

  • Amines (Primary and Secondary): React to form ureas.

  • Strong Bases (e.g., Hydroxides, Alkoxides): Vigorously promote hydrolysis and can potentially induce ring-opening of the strained azetidine.

  • Strong Oxidizing Agents: May lead to uncontrolled and potentially explosive reactions.

Authoritative Protocols for Storage and Handling

Adherence to validated storage and handling protocols is non-negotiable for preserving the chemical integrity of azetidine-1-carbonyl chloride and ensuring operator safety. These protocols form a self-validating system where each step is designed to mitigate a specific, known risk.

Long-Term Storage Protocol

Optimal long-term stability is achieved by addressing the key environmental factors: temperature and atmospheric exposure.

Table 3: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)Slows the rate of any potential decomposition reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes moisture and oxygen, preventing hydrolysis and oxidative degradation.[5]
Container Tightly sealed, original manufacturer's containerPrevents atmospheric contamination. Containers are often specifically designed for reactive reagents.[6][7]
Location Cool, dry, well-ventilated chemical storage areaEnsures a stable external environment and safety in case of a leak.[8]
Incompatibilities Store away from acids, bases, alcohols, and oxidizing agentsPrevents accidental contact and hazardous reactions.[6]
Experimental Handling Workflow

As a Senior Application Scientist, the following workflow is mandated for handling azetidine-1-carbonyl chloride. The logic behind this workflow is to create a controlled environment that systematically excludes contaminants at every stage.

A 1. Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Oven-dry all glassware - Cool glassware under inert gas B 2. Reagent Retrieval - Remove reagent from refrigerator - Allow to equilibrate to RT in desiccator A->B Prevents condensation C 3. Inert Atmosphere Transfer - Purge reaction vessel with Argon/N₂ - Use syringe/cannula techniques B->C Maintains anhydrous conditions D 4. Dispensing - Quickly uncap and withdraw required volume - Immediately recap and seal with paraffin film C->D Minimizes air exposure E 5. Addition - Add dropwise to cooled reaction mixture - Maintain inert atmosphere D->E Controls reaction exotherm F 6. Post-Use - Return reagent to refrigerator promptly - Quench residual reagent in syringe/needles with isopropanol E->F Ensures safety & reagent longevity

Caption: Recommended experimental workflow for handling azetidine-1-carbonyl chloride.

Step-by-Step Methodology:

  • Preparation (The Foundation):

    • Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[6]

    • All glassware intended for the reaction must be rigorously dried in an oven (≥120 °C for at least 4 hours) and subsequently cooled to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen). Causality: This step is critical to remove adsorbed water from glass surfaces, a primary source of contamination.

  • Reagent Equilibration:

    • Remove the sealed container of azetidine-1-carbonyl chloride from refrigerated storage.

    • Place the unopened container in a desiccator and allow it to warm to ambient laboratory temperature (typically 30-60 minutes). Causality: This prevents atmospheric moisture from condensing on the cold surface of the container upon opening, which would lead to rapid hydrolysis.

  • Inert Atmosphere Transfer:

    • Set up the reaction vessel under a positive pressure of argon or nitrogen.

    • Using a dry syringe and needle, pierce the septum of the reagent container to withdraw the required volume. For larger quantities, cannula transfer techniques are recommended. Causality: Working under an inert atmosphere is the only reliable method to prevent the ingress of moisture during transfer.

  • Reaction Addition:

    • Add the azetidine-1-carbonyl chloride dropwise to the cooled (if necessary) reaction mixture containing the nucleophile. The reaction is often exothermic and controlled addition is crucial.

    • Maintain the inert atmosphere throughout the addition and the course of the reaction.

  • Cleanup and Storage Return:

    • Immediately and securely recap the reagent bottle, wrapping the cap with paraffin film to ensure an airtight seal.

    • Promptly return the reagent to its designated refrigerated storage location.

    • Any residual reagent in syringes or needles should be quenched by rinsing with a suitable alcohol (e.g., isopropanol) before cleaning.

By strictly adhering to this structured, causality-driven protocol, researchers can ensure the high reactivity of azetidine-1-carbonyl chloride is a powerful synthetic tool, not a source of experimental failure or safety incidents.

References

  • Azetidine hydrochloride - Safety Data Sheet. Apollo Scientific. (2023-07-05).
  • Azetidine - Safety D
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505.
  • Carbonyl Chloride - Safety Data Sheet. GHC Gerling, Holz & Co. Handels GmbH. (2024-06-06).
  • Azetidine Hydrochloride - Safety D
  • Azetidine - Safety Data Sheet. Tokyo Chemical Industry. (2025-01-07).
  • Azetidine-1-carbonyl Chloride 95% | CAS: 75485-12-0. AChemBlock.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Ring in Drug Discovery

In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a motif of significant interest.[1][2] Historically overshadowed by its more common five- and six-membered counterparts, the unique physicochemical properties inherent to the azetidine ring have propelled it to the forefront of modern medicinal chemistry.[3] Its growing presence in FDA-approved drugs and clinical candidates is a testament to its value in addressing the multifaceted challenges of drug design.[4][5][6]

This technical guide will provide a comprehensive overview of the applications of azetidine derivatives in medicinal chemistry. We will delve into the fundamental structural and chemical characteristics that render this scaffold so attractive, explore its diverse therapeutic applications with a focus on approved drugs, and discuss its strategic use as a bioisosteric replacement. Furthermore, we will examine key synthetic methodologies that have enabled the exploration of this valuable chemical space, complete with a representative experimental protocol.

The Azetidine Advantage: Unpacking the Physicochemical Rationale

The utility of the azetidine scaffold in drug design is not coincidental; it is a direct consequence of its distinct structural and electronic properties. The inherent ring strain of approximately 25.4 kcal/mol, while rendering the molecule reactive under specific conditions, also imparts a degree of conformational rigidity that is highly desirable in drug-receptor interactions.[3] This rigidity can lead to a decrease in the entropy of binding, potentially resulting in higher affinity for the biological target.[7]

Key physicochemical properties that contribute to the "azetidine advantage" include:

  • sp³-Rich Character and Three-Dimensionality: In an era where "flat" molecules are often associated with promiscuity and poor pharmacokinetic profiles, the inherent non-planar, sp³-rich nature of the azetidine ring provides a valuable tool for introducing three-dimensionality into drug candidates.[5] This can lead to improved target selectivity and better overall drug-like properties.

  • Modulation of Physicochemical Properties: The incorporation of an azetidine moiety can significantly influence key physicochemical parameters such as solubility, lipophilicity (logP), and polar surface area (PSA).[3][8] The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be fine-tuned through substitution, allowing for precise control over the molecule's properties to optimize absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The azetidine ring can enhance the metabolic stability of a drug molecule by blocking sites of metabolism or by altering the molecule's conformation to be less favorable for metabolic enzymes.[3][5]

  • Bioisosterism: Azetidine serves as an excellent bioisostere for other common saturated heterocycles like pyrrolidine and piperidine. This allows for the subtle modulation of molecular properties while maintaining the overall binding mode of the parent molecule.

The interplay of these properties makes the azetidine scaffold a powerful tool for medicinal chemists to optimize lead compounds and develop novel therapeutics with improved efficacy and safety profiles.

Therapeutic Applications of Azetidine Derivatives: A Journey Through Disease Areas

The versatility of the azetidine scaffold is evident in the broad range of therapeutic areas where its derivatives have shown significant promise.[5][9][10] From oncology to infectious diseases and central nervous system (CNS) disorders, the unique attributes of this strained ring are being harnessed to create innovative medicines.

Oncology

In the field of oncology, azetidine-containing compounds have emerged as potent inhibitors of various cancer-related targets.[3][11]

  • Cobimetinib (Cotellic®): An FDA-approved drug, cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[12] The azetidine moiety in cobimetinib plays a crucial role in its binding to the MEK protein and contributes to its overall pharmacokinetic profile.

  • STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that is often constitutively activated in a variety of cancers, promoting tumor cell survival and proliferation. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation, demonstrating significant antitumor effects in preclinical models of human breast cancer.[8][13] These compounds have been shown to inhibit colony formation and induce apoptosis in cancer cells harboring aberrantly active STAT3.[8]

Central Nervous System (CNS) Disorders

The ability to fine-tune physicochemical properties makes azetidines particularly well-suited for targeting the CNS, where crossing the blood-brain barrier is a significant challenge.[5][14][15]

  • Muscarinic Receptor Antagonists: Azetidine derivatives have been explored as potent and selective antagonists of muscarinic receptors, which are implicated in various neurological and psychiatric disorders. For example, PF-3635659 is a potent M3 receptor antagonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD), highlighting the scaffold's utility in targeting G-protein coupled receptors.[5]

  • Neuroprotective Agents: Tacrine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, has been hybridized with azetidine-containing fragments to create multifunctional neuroprotective agents.[16] These hybrid molecules have shown enhanced inhibitory potency and additional beneficial properties such as antioxidant activity and metal chelation.[16]

Infectious Diseases

The azetidine scaffold has a long and successful history in the fight against infectious diseases, most notably in the form of β-lactam antibiotics.[17]

  • Penicillins and Cephalosporins: The azetidin-2-one (β-lactam) ring is the cornerstone of the penicillin and cephalosporin classes of antibiotics. The strained four-membered ring is crucial for their mechanism of action, which involves the irreversible acylation of bacterial transpeptidases, thereby inhibiting cell wall synthesis.

  • Novel Antibacterial Agents: Beyond the traditional β-lactams, novel azetidine derivatives are being investigated for their antibacterial properties. For instance, combining the azetidine ring with a quinolone nucleus has led to compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolones.[17]

Other Therapeutic Areas

The applications of azetidine derivatives extend to a variety of other disease areas, including:

  • Inflammatory Diseases: Baricitinib (Olumiant®) is an FDA-approved Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[4][5] The azetidine ring in baricitinib contributes to its selectivity and favorable pharmacokinetic properties.

  • Cardiovascular Diseases: Azelnidipine (Calblock®) is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[7][12] The presence of the azetidine moiety influences its duration of action and tissue selectivity.

Azetidine as a Bioisostere: A Strategic Replacement for Improved Properties

One of the most powerful applications of the azetidine scaffold in medicinal chemistry is its use as a bioisostere for other saturated nitrogen-containing heterocycles, such as pyrrolidine and piperidine.[3] This strategy allows for the fine-tuning of a molecule's properties while preserving its essential binding interactions with the target.

The rationale behind this bioisosteric replacement is rooted in the distinct conformational and physicochemical properties of the azetidine ring compared to its larger homologues.

  • Conformational Constraint: The more rigid nature of the azetidine ring can lock the molecule into a more bioactive conformation, leading to enhanced potency and selectivity.

  • Reduced Lipophilicity: Replacing a piperidine or pyrrolidine with an azetidine can often lead to a decrease in lipophilicity, which can improve solubility and reduce off-target effects.

  • Altered Basicity: The pKa of the azetidine nitrogen is different from that of piperidine and pyrrolidine, which can be exploited to optimize interactions with the target or to improve pharmacokinetic properties.

By strategically replacing larger rings with an azetidine, medicinal chemists can navigate the complex landscape of structure-activity and structure-property relationships to design superior drug candidates.

Synthetic Strategies for Accessing Azetidine Derivatives

The growing importance of azetidines in medicinal chemistry has spurred the development of numerous synthetic methods for their preparation.[1][2][3] These methods range from classical cyclization reactions to modern catalytic and photochemical approaches.

Key Synthetic Approaches
  • Intramolecular Cyclization of γ-Amino Alcohols and Derivatives: This is a traditional and widely used method for the synthesis of azetidines. A γ-amino alcohol or a derivative with a suitable leaving group at the γ-position can undergo intramolecular nucleophilic substitution to form the four-membered ring.

  • [2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions between imines and alkenes can provide a direct route to substituted azetidines. The aza-Paternò-Büchi reaction is a classic example of this approach.[2]

  • Ring Contraction of Larger Heterocycles: Certain substituted pyrrolidines or other five-membered heterocycles can undergo ring contraction to afford azetidine derivatives.

  • Strain-Release Driven Methodologies: The ring-opening of highly strained systems like 1-azabicyclo[1.1.0]butanes with various nucleophiles provides a versatile entry to functionalized azetidines.[2][14]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The development of stereoselective and efficient methods for the synthesis of chiral azetidines is an area of ongoing research.

Representative Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

The following is a representative, generalized protocol for the synthesis of a 3-substituted azetidine derivative via intramolecular cyclization. This protocol is for illustrative purposes and may require optimization for specific substrates.

Step 1: Synthesis of the γ-Amino Alcohol Precursor

  • To a solution of a suitable epoxide (1.0 eq) in an appropriate solvent (e.g., isopropanol), add the desired amine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting γ-amino alcohol by column chromatography on silica gel.

Step 2: Cyclization to the Azetidine

  • Dissolve the purified γ-amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add triethylamine (2.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted azetidine.

Data Presentation

Table 1: FDA-Approved Drugs Containing an Azetidine Moiety
Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Azelnidipine (Calblock®)CardiovascularCalcium Channel Blocker
Cobimetinib (Cotellic®)OncologyMEK1/MEK2 Inhibitor
Baricitinib (Olumiant®)InflammationJanus Kinase (JAK) Inhibitor
Sarolaner (Simparica®)Veterinary MedicineIsoxazoline Ectoparasiticide

Visualizations

Azetidine_Scaffold cluster_properties Physicochemical Properties cluster_applications Therapeutic Applications Rigidity Rigidity Oncology Oncology Rigidity->Oncology sp3-Richness sp3-Richness CNS Disorders CNS Disorders sp3-Richness->CNS Disorders Tunable Basicity Tunable Basicity Infectious Diseases Infectious Diseases Tunable Basicity->Infectious Diseases Metabolic Stability Metabolic Stability Inflammation Inflammation Metabolic Stability->Inflammation Azetidine Azetidine Scaffold Azetidine->Rigidity Azetidine->sp3-Richness Azetidine->Tunable Basicity Azetidine->Metabolic Stability Synthesis_Workflow Start Starting Materials (Epoxide & Amine) Step1 Step 1: Synthesis of γ-Amino Alcohol Start->Step1 Intermediate Purified γ-Amino Alcohol Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Purification Chromatographic Purification Step2->Purification End 3-Substituted Azetidine Purification->End

Caption: Workflow for the synthesis of a 3-substituted azetidine.

Conclusion

The azetidine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its unique combination of conformational rigidity, sp³-rich character, and tunable physicochemical properties provides a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly further expand the accessibility and utility of this versatile four-membered heterocycle, paving the way for the discovery of the next generation of medicines.

References

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • International Journal of Pharmaceutical Research and Applications. Antimicrobial potential of various substituted azetidine derivatives: a mini review. [Link]

  • ResearchGate. a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting... [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [https://ijpbms.com/wp-content/uploads/2022/03/IJ críticasPBM-455.pdf]([Link] críticasPBM-455.pdf)

  • ResearchGate. Azetidine derivatives with CNS activity. [Link]

  • ResearchGate. Structures of some azetidine‐based drugs. [Link]

  • PubMed. Azetidines of pharmacological interest. [Link]

  • ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • PubMed. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Amide Bond Formation Using Azetidine-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Moiety

The amide bond is a cornerstone of chemical synthesis, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and materials.[1] While numerous methods exist for its construction, the direct acylation of amines with highly reactive partners like acyl chlorides remains a robust and efficient strategy.[][3] This guide focuses on a specialized acylating agent, Azetidine-1-carbonyl chloride, which serves as a powerful tool for introducing the azetidine-1-carboxamide moiety into target molecules.

Azetidines, saturated four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in medicinal chemistry.[4][5] Their inclusion in drug candidates can confer significant advantages, including:

  • Enhanced Physicochemical Properties: The sp³-rich, rigid structure of the azetidine ring can improve solubility and metabolic stability.[5]

  • Conformational Rigidity: The ring's strain restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.[5][6]

  • Novel Chemical Space: Azetidines act as valuable bioisosteres for other common groups, providing a unique vector for exploring structure-activity relationships (SAR).[7]

Azetidine-1-carbonyl chloride is an effective reagent for leveraging these benefits, enabling the direct and efficient installation of this valuable scaffold.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of Azetidine-1-carbonyl chloride with a primary or secondary amine follows the classical nucleophilic addition-elimination pathway characteristic of acyl chlorides.[8][9] The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, makes it highly susceptible to nucleophilic attack.

The process unfolds in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the Azetidine-1-carbonyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[9][10]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the chloride ion—an excellent leaving group—is expelled.[8] A base, either an excess of the reactant amine or an added non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), then deprotonates the newly-formed ammonium ion to yield the final, neutral amide product and a hydrochloride salt.[8][11]

Caption: Nucleophilic Addition-Elimination Mechanism.

Application Scope & Considerations

Azetidine-1-carbonyl chloride is a versatile reagent suitable for acylating a wide range of primary and secondary amines.

Amine Substrate TypeReactivity & ConsiderationsTypical Base
Primary Aliphatic Amines Highly reactive, often exothermic. Reaction requires cooling.2.2 eq. of amine or 1.1 eq. of DIPEA
Secondary Aliphatic Amines Very reactive. Steric hindrance can slow the reaction rate slightly.1.1 - 1.5 eq. of DIPEA or TEA
Anilines (Aromatic Amines) Less nucleophilic than aliphatic amines. May require slightly elevated temperatures or longer reaction times.1.1 eq. of DIPEA or Pyridine
Hindered Amines Reaction rates can be significantly slower. May require forcing conditions.Non-nucleophilic strong bases (e.g., Proton-Sponge®)

Causality Behind Experimental Choices:

  • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard. They are chosen because they do not react with the acyl chloride and effectively dissolve the reactants. Chlorinated solvents are often preferred for easy workup.[12]

  • Base Requirement: The reaction generates one equivalent of hydrochloric acid (HCl). This must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[11] Using an excess of the amine substrate is feasible for simple, inexpensive amines, but for valuable substrates, a non-nucleophilic tertiary amine like DIPEA is preferred to avoid side reactions and maximize yield.

  • Temperature Control: The reaction between an acyl chloride and an amine is typically rapid and highly exothermic.[] Initiating the reaction at 0 °C is a critical safety and quality control measure. It prevents thermal decomposition of the product or reactants and minimizes the formation of side-products. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an azetidine-1-carboxamide from a generic amine.

Workflow start Start setup 1. Setup Reaction - Dry glassware under N₂ - Add amine & aprotic solvent (e.g., DCM) start->setup cool 2. Cool Reaction - Place flask in ice bath (0 °C) setup->cool add_base 3. Add Base - Add DIPEA (1.1 eq.) dropwise cool->add_base add_reagent 4. Add Acyl Chloride - Add Azetidine-1-carbonyl chloride (1.0 eq.)  solution dropwise over 10-15 min add_base->add_reagent react 5. Reaction - Stir at 0 °C for 30 min - Warm to RT, stir for 2-4 hours add_reagent->react monitor 6. Monitor Progress - Use TLC or LC-MS to check for  consumption of starting amine react->monitor monitor->react Incomplete workup 7. Aqueous Workup - Quench with H₂O - Wash with aq. NaHCO₃, brine - Dry organic layer (Na₂SO₄) monitor->workup Reaction Complete purify 8. Purify Product - Concentrate in vacuo - Purify via flash chromatography workup->purify end End purify->end

Caption: General workflow for azetidine-1-carboxamide synthesis.

A. Materials and Reagents

  • Amine substrate (1.0 eq.)

  • Azetidine-1-carbonyl chloride (1.0 eq.)[13][14]

  • N,N-Diisopropylethylamine (DIPEA), distilled (1.1 - 1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for flash chromatography (e.g., silica gel, ethyl acetate, hexanes)

B. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Addition funnel or syringe pump

  • Ice-water bath

  • Standard laboratory glassware for workup (separatory funnel, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

C. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.1 eq.) dropwise to the stirred solution.

  • Reagent Addition: In a separate dry vial, dissolve Azetidine-1-carbonyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. Causality: Slow addition is crucial to control the reaction exotherm.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching and Workup:

    • Once complete, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous layer).

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azetidine-1-carboxamide.

Safety and Handling

Azetidine-1-carbonyl chloride is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The reagent is classified as a combustible liquid that causes severe skin burns, eye damage, and may cause respiratory irritation.[13][15] It is highly reactive towards moisture and nucleophiles.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.

  • Handling: All manipulations must be performed in a certified chemical fume hood.[16] Use dry glassware and handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[17] Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated (2-8 °C) under an inert atmosphere.[14][15]

  • Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol before disposal according to institutional guidelines.

References

  • Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Retrieved from [Link]

  • Jubie, S., et al. (n.d.). Four-Membered Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine-1-carbonyl chloride. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (2022). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride (video). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • NATIONAL ANALYTICAL CORPORATION. (n.d.). 2-(Azetidine-1-carbonyl)-4-fluoroaniline. Retrieved from [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis using Azetidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for utilizing Azetidine-1-carbonyl chloride (CAS: 75485-12-0) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acid couplings, this reagent is a carbamoyl chloride used to install a rigid azetidine-1-carboxamide (urea) moiety onto the N-terminus or lysine side chains of resin-bound peptides.

Scientific Rationale

The azetidine ring is a high-value pharmacophore in medicinal chemistry due to its ability to lower lipophilicity (low LogD) while maintaining metabolic stability compared to larger heterocycles.[1] When coupled to a peptide amine, it forms a urea linkage. This modification is critical for:

  • Covalent Inhibitors: Creating reactive urea warheads for serine hydrolases (e.g., MAGL, FAAH inhibitors).

  • Conformational Constraint: The 4-membered ring restricts the conformational freedom of the N-terminus, potentially improving receptor binding affinity.

  • Peptidomimetics: Replacing labile amide bonds with stable urea linkages to improve plasma half-life.

Chemical Mechanism

The reaction is a nucleophilic acyl substitution. The resin-bound amine (nucleophile) attacks the electrophilic carbonyl carbon of the azetidine-1-carbonyl chloride. The chloride ion is displaced, and the base (DIPEA) neutralizes the generated HCl, driving the equilibrium forward.

Key Mechanistic Considerations:

  • Reactivity: Carbamoyl chlorides are less reactive than acid chlorides but more stable. However, they are still moisture-sensitive and susceptible to hydrolysis.

  • Base Requirement: A non-nucleophilic base (DIPEA) is essential to scavenge protons. Pyridine is generally avoided in this specific step to prevent potential acylation catalysis side reactions that might lead to racemization of the adjacent amino acid, although racemization is less of a concern for the urea formation itself.

Visualizing the Mechanism

The following diagram illustrates the molecular events during the coupling phase.

Mechanism Resin Resin-Peptide-NH2 Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack Reagent Azetidine-1-COCl Reagent->Intermediate Product Resin-Peptide-NH-CO-Azetidine (Urea Linkage) Intermediate->Product Cl- Departure Waste DIPEA·HCl Intermediate->Waste Base DIPEA (Base) Base->Waste H+ Scavenging

Figure 1: Mechanistic pathway of urea formation via carbamoyl chloride coupling.

Materials & Reagents

ComponentSpecificationPurpose
Coupling Reagent Azetidine-1-carbonyl chloride (>97%)Electrophile for urea formation.
Resin Rink Amide or Wang (0.3–0.6 mmol/g)Solid support.
Solvent A Dichloromethane (DCM), AnhydrousPrimary solvent; ensures reagent stability.
Solvent B N,N-Dimethylformamide (DMF)Wash solvent; solubilizes peptide chain.
Base N,N-Diisopropylethylamine (DIPEA)Proton scavenger.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.[2]
QC Reagent Ninhydrin Kit (Kaiser Test)Colorimetric detection of free amines.

Experimental Protocol

Phase 1: Resin Preparation & Deprotection

Pre-requisite: This protocol assumes the peptide chain has been assembled up to the N-terminal amino acid using standard Fmoc SPPS.

  • Swell Resin: Place the resin in the reaction vessel. Add DCM (10 mL/g resin) and shake for 30 minutes. Drain.

  • Fmoc Removal: Add 20% Piperidine in DMF (5 mL/g). Shake for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.

  • Wash:

    • 3x DMF (2 min each)

    • 3x DCM (2 min each) — Critical: The final wash must be DCM to prepare for the moisture-sensitive coupling step.

Phase 2: Azetidine-1-Carbonyl Coupling (The "Capping" Step)

Note: Perform this step under an inert atmosphere (N2 or Ar) if possible to maximize reagent efficiency.

  • Reagent Calculation:

    • Use 3 to 5 equivalents of Azetidine-1-carbonyl chloride relative to the resin loading.

    • Use 6 to 10 equivalents of DIPEA (always 2x the chloride equivalents).

  • Preparation:

    • Dissolve the calculated Azetidine-1-carbonyl chloride in anhydrous DCM (concentration ~0.1 M).

    • Add the DIPEA to this solution immediately before adding to the resin.

  • Reaction:

    • Add the activated solution to the resin-bound peptide.

    • Shake at Room Temperature for 2 to 4 hours .

    • Optional: For difficult sequences or sterically hindered N-termini (e.g., N-methylated residues), extend time to 12 hours or perform a "double coupling" (drain and repeat with fresh reagent).

  • Wash:

    • 3x DCM (to remove unreacted acid chloride).[3]

    • 3x DMF.[3]

Phase 3: Quality Control (Kaiser Test)
  • Take a small aliquot of resin beads (~10 beads).

  • Wash thoroughly with Ethanol.

  • Add 2 drops each of Kaiser Reagents A, B, and C. Heat at 100°C for 2 minutes.

    • Colorless/Yellow: Coupling Complete (99%+ conversion). Proceed to cleavage.[4]

    • Blue/Purple: Incomplete Coupling. Repeat Phase 2.

Phase 4: Cleavage & Isolation
  • Wash resin 3x with DCM and dry under nitrogen.

  • Add Cleavage Cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5). Shake for 2-3 hours.

  • Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

Protocol Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash: DMF x3, DCM x3 (Remove Amine Scavengers) Deprotect->Wash1 Prepare 3. Prepare Coupling Solution (AzCOCl + DIPEA in Dry DCM) Wash1->Prepare Couple 4. Coupling Reaction (2-4 Hours, RT) Prepare->Couple Wash2 5. Wash: DCM x3, DMF x3 Couple->Wash2 QC 6. Kaiser Test (Ninhydrin) Wash2->QC Success Test: Yellow/Colorless QC->Success Fail Test: Blue QC->Fail Cleave 7. TFA Cleavage & Isolation Success->Cleave Repeat Repeat Coupling Fail->Repeat Repeat->Couple

Figure 2: Step-by-step decision tree for the synthesis of Azetidine-urea peptides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Positive Kaiser Test (Blue) Hydrolysis of ReagentAzetidine-1-carbonyl chloride hydrolyzes rapidly in moist air. Use fresh bottle or distill reagent. Ensure DCM is anhydrous.
Positive Kaiser Test (Blue) Steric HindranceIf coupling to a secondary amine (e.g., Proline), reaction kinetics are slow. Increase temperature to 40°C or reaction time to 12h.
Precipitate in Solution DIPEA·HCl Salt FormationThis is normal (DIPEA hydrochloride). Ensure the resin is agitated well so salts do not clog the frit.
Low Yield after Cleavage Acid SensitivityThe urea linkage is generally stable to TFA. Ensure scavenger (TIPS/Water) ratio is sufficient to prevent re-attachment of protecting groups.

References

  • PubChem. (n.d.).[5] Azetidine-1-carbonyl chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Apptec. (n.d.). Solid Phase Peptide Synthesis Capping Procedures. Aapptec Technical Support. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2014). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

"using Azetidine-1-carbonyl chloride in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing Azetidine-1-carbonyl Chloride in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more efficient and intelligent path to novel lead compounds.[1][2] By screening smaller, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher-quality interactions, maximizing binding efficiency per atom.[1][3][4] The success of any FBDD campaign, however, is fundamentally dependent on the quality and diversity of the fragment library.[5]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[6][7][8] Its value stems from a unique combination of properties:

  • Structural Rigidity: Unlike floppy aliphatic chains, the strained four-membered ring introduces conformational restriction. This pre-organizes appended vectors into defined three-dimensional space, reducing the entropic penalty upon binding to a target protein and potentially leading to higher affinity.[9]

  • Improved Physicochemical Properties: As a non-aromatic, sp³-rich scaffold, azetidine can improve key drug-like properties such as solubility and metabolic stability while moving compounds out of "flatland"—the overly aromatic chemical space associated with many legacy drug molecules.[8]

  • Vectorial Diversity: The azetidine nitrogen provides a reliable handle for introducing diverse chemical functionality, allowing for precise exploration of protein binding pockets.

Azetidine-1-carbonyl chloride emerges as a highly versatile and efficient building block for constructing diverse, high-quality azetidine-based fragment libraries. Its reactive acyl chloride moiety provides a direct and reliable method for coupling the azetidine core to a wide array of nucleophiles, enabling the rapid generation of novel chemical matter for screening campaigns.

Azetidine-1-carbonyl Chloride: Reagent Profile

A comprehensive understanding of the starting material is critical for successful library synthesis and safe laboratory practice.

PropertyValueSource
Molecular Formula C₄H₆ClNO[10][11]
Molecular Weight 119.55 g/mol [10]
Appearance Combustible liquid[10]
Key Hazards Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water/moisture.[10]
CAS Number 75485-12-0[11]

Core Workflow: From Reagent to Lead Candidate

The integration of Azetidine-1-carbonyl chloride into an FBDD campaign follows a structured, multi-stage process designed to maximize efficiency and generate robust, data-driven outcomes.

FBDD_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead A Azetidine-1-carbonyl chloride + Diverse Nucleophiles (R-XH) B Parallel Synthesis Protocol (Amidation/Carbamation) A->B C Purification & QC (HPLC, NMR, MS) B->C D Fragment Library (Azetidine-amide/carbamate) C->D E Primary Screen (e.g., SPR) D->E F Orthogonal Validation (e.g., NMR) E->F Initial Hits G Validated Hits F->G Confirmed Binders H Structural Biology (X-ray Crystallography) G->H I Structure-Guided Elaboration (Fragment Growing/Linking) H->I Binding Mode J Lead Candidate I->J

Caption: High-level FBDD workflow using Azetidine-1-carbonyl chloride.

Protocol 1: Synthesis of an Azetidine-Based Fragment Library

This protocol outlines a parallel synthesis approach for reacting Azetidine-1-carbonyl chloride with a diverse set of primary and secondary amines to generate a library of azetidine-1-carboxamide fragments.

Expert Insight: The Rationale Behind the Chemistry

The reaction of an acyl chloride with an amine is a robust and high-yielding nucleophilic acyl substitution. We use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing with the desired amine nucleophile. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes a wide range of organic starting materials. The reaction is run at 0 °C initially to control the exothermicity of the reaction.

Caption: General reaction for fragment synthesis.
Safety First: Handling Azetidine-1-carbonyl Chloride

Acyl chlorides are hazardous reagents that require strict safety protocols.[12]

  • Work Environment: Always handle Azetidine-1-carbonyl chloride inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or laminate are recommended).

  • Moisture Sensitivity: The reagent reacts exothermically with moisture, including humidity in the air, to release HCl gas.[14] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

  • Quenching & Disposal: Unused reagent or reaction mixtures should be quenched slowly by adding the mixture to a stirred, cold solution of a weak nucleophile like isopropanol.[15] Do not quench with water directly, as the reaction can be violent. Neutralize the resulting acidic solution before disposal according to institutional guidelines.

Step-by-Step Synthesis Protocol
  • Preparation: In a 96-well reaction block, add a magnetic stir bar to each well. Dispense 1 mL of anhydrous dichloromethane (DCM) into each well.

  • Amine Addition: Add a solution of your diverse amine starting materials (1.0 eq) to their respective wells. Aim for a final concentration of 0.2 M.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to each well.

  • Cooling: Place the reaction block on a stirrer plate within an ice-water bath and stir for 5 minutes to cool the contents to 0 °C.

  • Reagent Addition: While stirring, slowly add a stock solution of Azetidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM to each well.

    • Self-Validation Check: A slight exotherm or formation of DIPEA-HCl salt (a white precipitate) is expected.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor reaction completion by taking a small aliquot from a representative well and analyzing by LC-MS to check for the disappearance of the starting amine.

  • Workup:

    • Add 1 mL of saturated aqueous sodium bicarbonate solution to each well to quench any remaining acyl chloride and neutralize the acid.

    • Separate the organic layer.

    • Wash the organic layer with 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude material and purify each fragment, typically via mass-directed preparative HPLC.

  • Quality Control (QC):

    • Confirm the identity and purity (>95%) of each fragment by LC-MS and ¹H NMR.

    • Determine the exact mass by high-resolution mass spectrometry (HRMS).

    • Ensure solubility in a suitable screening buffer (e.g., PBS with 5% DMSO) at the desired screening concentration.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragment hits.[16][17] It measures changes in the refractive index at the surface of a sensor chip as fragments bind to an immobilized protein target in real-time.

Expert Insight: Why SPR is a Good Primary Screen

SPR provides rich kinetic data (association and dissociation rates) in a label-free format, which is crucial for triaging initial hits. Its sensitivity allows for the detection of binding events in the high micromolar to millimolar range, which is often where initial fragment hits are found.[16] This method is also highly amenable to automation for screening hundreds to thousands of fragments.

Step-by-Step SPR Protocol
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • Self-Validation Check: The final baseline should be stable, indicating successful and covalent immobilization. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding signals.

  • Fragment Preparation:

    • Prepare a stock plate of all library fragments at a high concentration (e.g., 10 mM in 100% DMSO).

    • From the stock plate, prepare the final screening plate by diluting fragments into the running buffer (e.g., HBS-EP+ with 5% DMSO) to the desired screening concentration (typically 100-500 µM).

  • SPR Screening Assay:

    • Equilibrate the system by flowing running buffer over both the protein and reference flow cells until a stable baseline is achieved.

    • Inject a series of buffer-only samples (with DMSO) to establish the system's baseline drift and solvent correction factors.

    • Inject each fragment solution over the flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include positive and negative controls in the run to ensure assay performance.

  • Data Analysis & Hit Triage:

    • Perform double-referencing by subtracting the signal from the reference flow cell and the average signal from the buffer-only injections.

    • A fragment is considered a potential "hit" if it produces a dose-responsive binding signal that is significantly above the noise level and displays a binding-like sensorgram shape (i.e., curved association and dissociation phases).

    • Hits should be re-tested and a full dose-response curve generated to estimate the dissociation constant (Kᴅ).

ParameterTypical ValueRationale
Fragment Conc. 100 - 500 µMHigh enough to detect weak binders
DMSO Conc. ≤ 5%Balances fragment solubility with protein stability
Flow Rate 30 µL/minMinimizes mass transport limitation effects
Hit Threshold Signal > 3x SD of noiseProvides statistical confidence in the hit

Protocol 3: Hit Validation with Ligand-Observed NMR

It is crucial to use an orthogonal, biophysical method to confirm hits from the primary screen and eliminate artifacts.[18] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are excellent for this purpose as they directly report on the binding of the fragment to the target protein.[19][20]

Expert Insight: The Power of STD NMR for Validation

In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons throughout the protein and, crucially, to any small molecule that is in close contact (i.e., bound). By subtracting a spectrum where the protein is not saturated from one where it is, only the signals from the bound ligand remain. This is an unambiguous confirmation of binding.[21][22]

Step-by-Step STD-NMR Protocol
  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment hit (100-500 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Self-Validation Check: Acquire a simple 1D ¹H NMR spectrum of the fragment alone in the same buffer to ensure its signals are visible and well-resolved.

  • NMR Acquisition:

    • Set up two experiments: an "on-resonance" experiment where the protein aliphatic region (e.g., -1 ppm) is selectively saturated, and an "off-resonance" control experiment where a region far from any signals (e.g., 40 ppm) is irradiated.

    • Key parameters include the saturation time (typically 1-2 seconds) and the total number of scans (sufficient to achieve good signal-to-noise).

  • Data Processing & Interpretation:

    • Process both the on-resonance and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum that correspond to the fragment's protons is a positive confirmation of binding.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface, offering valuable early structural insights.

Phase 4: Structure-Guided Hit-to-Lead Evolution

Validated hits, while valuable, are merely starting points.[23] Their low affinity must be improved through medicinal chemistry, a process that is most effectively guided by high-resolution structural information, typically from X-ray crystallography.[3][24][25][26]

The Role of X-ray Crystallography

By soaking a validated azetidine fragment into a crystal of the target protein, one can obtain a three-dimensional map of the binding interaction at atomic resolution.[26][27] This structure reveals:

  • The precise binding pose of the fragment.

  • Key hydrogen bonds, hydrophobic interactions, and other forces driving binding.

  • Adjacent empty pockets on the protein surface that can be targeted for fragment elaboration.

Strategies for Fragment Elaboration

Once the binding mode is known, several strategies can be employed to "grow" the fragment into a more potent, lead-like molecule.[28][29]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Evolution Strategies cluster_2 Outcome A Azetidine Fragment (Low Affinity) B Fragment Growing (Add new functionality) A->B Structure-Guided Chemistry C Fragment Linking (Connect two fragments) A->C D Fragment Merging (Combine overlapping fragments) A->D E Lead Compound (High Affinity & Specificity) B->E C->E D->E

Caption: Common strategies for hit-to-lead optimization.
  • Fragment Growing: This is the most common strategy.[29] The crystal structure will reveal vectors on the azetidine fragment that point towards unoccupied space in the binding site. Synthetic chemistry is then used to add new functional groups at these positions to pick up additional favorable interactions, thereby increasing affinity. Azetidine-1-carbonyl chloride is an ideal starting point for this, as the other positions on the azetidine ring (e.g., position 3) can be functionalized prior to or after the initial fragment synthesis.

By following this rigorous, multi-stage process, the versatile Azetidine-1-carbonyl chloride building block can be effectively leveraged to discover and optimize novel lead compounds for challenging biological targets.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Svitlyk, O., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • PubChem. Azetidine-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • One Nucleus. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus Blog. [Link]

  • Thomas, G. L., & Rees, D. C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Svitlyk, O., & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Selvakumar, S., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23, 2856–2868. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Protein NMR Techniques. [Link]

  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Methods in Molecular Biology. [Link]

  • De la Mora-Rey, T., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 131–141. [Link]

  • Rosini, G., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Pinnen, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules. [Link]

  • Barelier, S., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews. [Link]

  • Dias, N., & Ciulli, A. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Methods in Molecular Biology. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. [Link]

  • Bruker. Fragment screening by ligand observed nmr. Bruker Corporation. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst GmbH. [Link]

  • Ahluwalia, V. K., & Goyal, M. (2000). 1.2 Azetidinones (~-Lactams). Heterocyclic Chemistry. [Link]

  • Reddit. (2023). Acetyl Chloride Storage. r/chemistry. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]

  • Creative Biostructure. Fragment-to-Lead. Creative Biostructure. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • Charles River. Biophysics for Successful Drug Discovery Programs. Charles River Labs. [Link]

  • ResearchGate. (2025). Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. [Link]

  • Kumar, A., et al. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety. [Link]

  • Siddiquee, K. A. Z., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Broad Institute. (n.d.). BroadE: Fragment-based Drug Discovery 101. Broad Institute. [Link]

Sources

Application Notes and Protocols: The Use of Chiral Azetidine-2-carbonyl Chloride Derivatives for the Kinetic Resolution of Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Enantiomerically Pure Amines and the Role of Kinetic Resolution

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of these amine-containing molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for obtaining enantiomerically pure amines is a cornerstone of modern organic synthesis and drug development.[1]

Kinetic resolution is a powerful strategy for the separation of racemates. This technique relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral reagent or catalyst. In the context of racemic amines, a chiral acylating agent can be employed to selectively acylate one enantiomer at a faster rate, leaving the unreacted amine enriched in the other enantiomer. The success of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting and slow-reacting enantiomers. A high s-factor is desirable for achieving high enantiomeric excess (ee) of both the acylated product and the recovered unreacted amine.

This application note details the use of chiral azetidine-2-carbonyl chloride derivatives as resolving agents in the kinetic resolution of racemic primary and secondary amines. The rigid, four-membered azetidine ring provides a well-defined stereochemical environment that can impart high selectivity in the acylation process.

The Chiral Resolving Agent: N-Protected Azetidine-2-carbonyl Chloride

The resolving agent at the heart of this methodology is a chiral derivative of azetidine-2-carboxylic acid. Azetidine-1-carbonyl chloride itself is achiral and therefore unsuitable for kinetic resolution. The chirality must be inherent to the resolving agent. Enantiomerically pure azetidine-2-carboxylic acid, available in both (R) and (S) forms, serves as the chiral scaffold.[2]

For practical application, the nitrogen of the azetidine ring is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction and to enhance stability. The carboxylic acid is then converted to the more reactive acid chloride, yielding N-Boc-azetidine-2-carbonyl chloride. This reagent is a stable, crystalline solid that can be readily prepared and handled.

Mechanism of Enantioselective Acylation

The kinetic resolution of a racemic amine with a chiral N-protected azetidine-2-carbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. The stereochemical outcome of the reaction is determined by the relative energies of the two diastereomeric transition states leading to the tetrahedral intermediates.

The chiral azetidine moiety creates a sterically and electronically differentiated environment around the carbonyl group. One enantiomer of the racemic amine will experience a more favorable interaction with the chiral resolving agent in the transition state, leading to a lower activation energy and a faster reaction rate. The other enantiomer will experience greater steric hindrance or unfavorable electronic interactions, resulting in a higher activation energy and a slower reaction rate. This difference in reaction rates allows for the selective acylation of one enantiomer over the other.

G cluster_transition Diastereomeric Transition States racemic_amine Racemic Amine (R/S) ts_fast Favored Transition State (S-amine + S-reagent) Lower Energy racemic_amine->ts_fast Fast (k_fast) ts_slow Disfavored Transition State (R-amine + S-reagent) Higher Energy racemic_amine->ts_slow Slow (k_slow) chiral_reagent Chiral (S)-N-Boc- Azetidine-2-carbonyl Chloride chiral_reagent->ts_fast chiral_reagent->ts_slow acylated_product (S,S)-Amide ts_fast->acylated_product unreacted_amine Unreacted (R)-Amine (Enriched) ts_slow->unreacted_amine

Figure 1: Mechanistic pathway of kinetic resolution.

Experimental Protocol: Kinetic Resolution of a Racemic Primary Amine

This protocol provides a general procedure for the kinetic resolution of a racemic primary amine using (S)-N-Boc-azetidine-2-carbonyl chloride. The specific conditions may require optimization for different amine substrates.

Materials:

  • Racemic primary amine

  • (S)-N-Boc-azetidine-2-carbonyl chloride (0.5 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., toluene, THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.0 equivalent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Analytical balance

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the racemic primary amine (1.0 equivalent) and anhydrous dichloromethane (to achieve a concentration of 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add the tertiary amine base (1.0 equivalent) to the solution via syringe.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-N-Boc-azetidine-2-carbonyl chloride (0.5 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for achieving approximately 50% conversion.

  • Workup: Once the desired conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the acylated amine (the amide product) from the unreacted amine.

Data Presentation: Expected Outcomes

The following table provides hypothetical data for the kinetic resolution of a generic racemic primary amine to illustrate the expected outcomes. Actual results will vary depending on the specific substrate and reaction conditions.

Racemic Amine SubstrateResolving AgentSolventTemp (°C)Time (h)Conversion (%)ee of Unreacted Amine (%)ee of Amide Product (%)Selectivity (s)
1-Phenylethylamine(S)-N-Boc-azetidine-2-carbonyl chlorideDCM0452>95 (R)90 (S,S)~20
1-(1-Naphthyl)ethylamine(S)-N-Boc-azetidine-2-carbonyl chlorideToluene-20850>98 (R)92 (S,S)~45
2-Aminoheptane(S)-N-Boc-azetidine-2-carbonyl chlorideTHF25124890 (R)85 (S,S)~15

Workflow for Kinetic Resolution and Analysis

The overall workflow for the kinetic resolution of a racemic amine using a chiral azetidine-based resolving agent is depicted below.

G start Racemic Amine + Chiral Resolving Agent reaction Acylation Reaction (Kinetic Resolution) start->reaction workup Aqueous Workup reaction->workup separation Chromatographic Separation workup->separation product1 Enantioenriched Unreacted Amine separation->product1 product2 Diastereomerically Enriched Amide separation->product2 analysis1 Chiral HPLC/GC Analysis (ee determination) product1->analysis1 analysis2 Hydrolysis & Chiral HPLC/GC Analysis product2->analysis2 final_product Enantiopure Amine analysis2->final_product

Figure 2: Experimental workflow for kinetic resolution.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess of the unreacted amine and the acylated product is crucial for evaluating the success of the kinetic resolution. The two most common techniques are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC).

Protocol for Chiral HPLC Analysis:

  • Sample Preparation:

    • Unreacted Amine: Dissolve a small amount of the purified unreacted amine in the mobile phase or a compatible solvent.

    • Amide Product: The diastereomeric amide can sometimes be analyzed directly by chiral HPLC. Alternatively, the amide can be hydrolyzed back to the amine before analysis. To do this, treat the amide with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) at elevated temperatures, followed by neutralization and extraction.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase (CSP) column suitable for the separation of amines or their derivatives (e.g., polysaccharide-based columns).

  • Method Development:

    • Select an appropriate mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Analysis:

    • Inject the prepared sample onto the column.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Best Practices and Troubleshooting

  • Moisture Control: Acyl chlorides are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent hydrolysis of the resolving agent.

  • Stoichiometry of the Resolving Agent: Using exactly 0.5 equivalents of the resolving agent is crucial for achieving a theoretical maximum yield of 50% for each enantiomer at 100% ee. In practice, slight adjustments may be necessary depending on the selectivity.

  • Reaction Temperature: The selectivity of kinetic resolutions is often temperature-dependent. Lower temperatures generally lead to higher selectivity but may require longer reaction times.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the selectivity. It is advisable to screen a few aprotic solvents (e.g., DCM, THF, toluene) to find the optimal conditions.

  • Base Selection: A non-nucleophilic tertiary amine base is required to neutralize the HCl generated during the reaction. The choice of base can sometimes affect the reaction rate and selectivity.

  • Incomplete Separation: If the amide product and the unreacted amine are difficult to separate by column chromatography, consider derivatizing the unreacted amine (e.g., by protecting it with a different group) to alter its polarity before chromatography.

Conclusion

The kinetic resolution of racemic amines using chiral N-protected azetidine-2-carbonyl chloride derivatives offers a valuable and practical method for accessing enantiomerically enriched amines. The rigid azetidine scaffold provides a unique chiral environment that can lead to high selectivity. By carefully controlling the reaction conditions and employing appropriate analytical techniques, this methodology can be a powerful tool for researchers and professionals in the fields of organic synthesis and drug development.

References

  • Bode, J. W. (2016). Kinetic resolution of amines. Bode Research Group. Retrieved from [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Piperazinedione and Related Families of Bioactive Natural Products. Chemical Reviews, 102(5), 1669–1730.
  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(9), 1746-1751.
  • Pellissier, H. (2011). Asymmetric catalytic kinetic resolution. Tetrahedron, 67(21), 3769-3802.
  • Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution.
  • Birman, V. B., & Li, X. (2008). Chiral N-Heterocyclic Carbene-Catalyzed Kinetic Resolution of Secondary Alcohols. Organic Letters, 10(7), 1115–1118.
  • Fu, G. C. (2008). Non-Enzymatic Acylative Kinetic Resolution of Racemic Alcohols. Accounts of Chemical Research, 41(12), 1555–1564.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine-1-carbonyl chloride. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Azetidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling Azetidine-1-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive building block. The inherent reactivity of the acyl chloride functional group, particularly its sensitivity to moisture, presents specific challenges during reaction workup. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Troubleshooting Guide: Common Issues During Workup

This section addresses specific problems that may arise during the experimental process. The advice provided is grounded in the principles of acyl chloride chemistry and practical laboratory experience.

Q1: My reaction yield is significantly lower than expected, and I've isolated a water-soluble, unknown byproduct. What is happening?

A: This is a classic symptom of premature hydrolysis of your Azetidine-1-carbonyl chloride starting material or intermediate. The acyl chloride group is highly electrophilic and reacts vigorously with any available water.[1]

Causality:

  • Moisture in Reaction Solvents/Reagents: Even trace amounts of water in your solvents or other reagents can hydrolyze the acyl chloride before it has a chance to react with your desired nucleophile.

  • Exposure to Atmospheric Moisture: Handling the reagent in an open atmosphere, especially on a humid day, can lead to rapid degradation.[2]

  • Uncontrolled Aqueous Workup: Adding water or an aqueous solution directly to an unquenched reaction mixture containing residual Azetidine-1-carbonyl chloride will cause immediate and often vigorous hydrolysis.[3]

The Byproduct Identity: The hydrolysis reaction proceeds via a nucleophilic acyl substitution mechanism, where water attacks the carbonyl carbon.[3] This initially forms an unstable N-azetidinylcarbamic acid, which can readily decarboxylate to form azetidine. The other product is hydrochloric acid (HCl).[1][3] The azetidine, likely protonated by the generated HCl to form azetidinium chloride, is highly water-soluble and would be lost to the aqueous phase during extraction.

Troubleshooting Steps:

  • Verify Reagent Quality: Before starting, ensure your Azetidine-1-carbonyl chloride is pure and has been stored properly under an inert atmosphere.[4]

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Quenching: Before initiating an aqueous workup, any excess acyl chloride must be safely quenched. A recommended procedure is outlined in the FAQ section below.

Q2: During my aqueous workup, the separation funnel became hot, and I observed gas evolution. Why did this occur?

A: You have observed the direct, uncontrolled hydrolysis of unreacted Azetidine-1-carbonyl chloride. This is a hazardous situation that must be managed with extreme care.

Scientific Explanation:

  • Exothermic Reaction: The reaction between an acyl chloride and water is highly exothermic, releasing significant thermal energy and causing the temperature of your mixture to rise rapidly.[5]

  • HCl Gas Evolution: The reaction produces stoichiometric amounts of hydrogen chloride (HCl).[3] In an aqueous environment, this will dissolve, but in a mixed organic/aqueous system, or if the reaction is vigorous enough, it can be released as steamy, corrosive fumes.[1]

Preventative Measures & Protocol:

  • NEVER add water directly to a concentrated reaction mixture containing an active acyl chloride.

  • ALWAYS quench the reaction first. This involves slowly adding a less reactive substance to consume the excess acyl chloride before the main aqueous wash.

  • Recommended Quench: A common and effective method is to slowly add the reaction mixture to a separate, stirred, and often cooled flask containing a quenching agent. Suitable agents include isopropanol or a dilute solution of a weak base like sodium bicarbonate.[6] The use of a base will also neutralize the HCl byproduct.[3]

Q3: My final product is contaminated with an amine impurity that I can't easily remove. Is this related to hydrolysis?

A: Yes, this is very likely a consequence of the hydrolysis pathway. As detailed in Q1, the hydrolysis of Azetidine-1-carbonyl chloride ultimately leads to the formation of azetidine (the parent amine) after decarboxylation of the intermediate carbamic acid.

Mechanism of Contamination: If your desired product is, for example, an amide formed by reacting the acyl chloride with a primary or secondary amine, the azetidine byproduct can be difficult to separate due to similar polarity and basicity.

Troubleshooting Workflow:

G start Low Yield or Amine Impurity Observed check_hydrolysis Hypothesis: Premature Hydrolysis of Azetidine-1-carbonyl chloride start->check_hydrolysis check_reagent Action: Verify Reagent Integrity (e.g., IR, ¹H NMR of aliquot) check_hydrolysis->check_reagent check_conditions Action: Review Reaction Conditions check_hydrolysis->check_conditions check_workup Action: Review Workup Protocol check_hydrolysis->check_workup reagent_fail Result: Reagent Degraded -> Procure fresh, high-quality reagent check_reagent->reagent_fail reagent_pass Result: Reagent is Pure check_reagent->reagent_pass conditions_fail Issue: Moisture in Solvents/Reagents -> Use anhydrous techniques check_conditions->conditions_fail conditions_pass Result: Conditions were Anhydrous check_conditions->conditions_pass workup_fail Issue: Uncontrolled Quench -> Implement controlled quenching protocol check_workup->workup_fail solution Solution: Strict Anhydrous Technique + Controlled Pre-Workup Quench reagent_pass->check_conditions conditions_pass->check_workup workup_fail->solution

Caption: A decision tree for troubleshooting hydrolysis-related issues.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties, handling, and reaction mechanisms of Azetidine-1-carbonyl chloride.

Q1: What is the detailed mechanism for the hydrolysis of Azetidine-1-carbonyl chloride?

A: The hydrolysis follows a nucleophilic acyl substitution pathway. This is a two-step addition-elimination mechanism common to all acyl chlorides.[3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated species is deprotonated by another water molecule (or another base) to yield the final products: azetidine-1-carboxylic acid (an unstable carbamic acid) and hydrochloric acid. The carbamic acid readily decomposes to azetidine and carbon dioxide.

Caption: The hydrolysis and subsequent decomposition pathway.

Q2: What are the essential storage and handling requirements for Azetidine-1-carbonyl chloride?

A: Due to its high moisture sensitivity, stringent handling and storage protocols are mandatory to maintain the reagent's integrity.[2]

Parameter Recommendation Rationale
Storage Store in a refrigerator under a dry, inert atmosphere (Argon or Nitrogen).[4]Low temperatures slow decomposition rates, and an inert atmosphere prevents contact with atmospheric moisture.
Container Keep in the original, tightly sealed container. Use containers with septa for repeated access.Prevents atmospheric moisture ingress.[7]
Handling Handle exclusively in a glovebox or under a positive pressure of inert gas.Minimizes any exposure to air and moisture.[2]
Dispensing Use oven-dried syringes or cannulation techniques for transferring the liquid.Prevents introduction of moisture from glassware or transfer tools.

Safe Handling Workflow:

G start Prepare to use Azetidine-1-carbonyl chloride env Is handling environment inert and dry? (Glovebox / Schlenk line) start->env setup_env Action: Set up inert atmosphere env->setup_env No glassware Is all glassware oven/flame-dried? env->glassware Yes setup_env->env dry_glassware Action: Dry all glassware glassware->dry_glassware No proceed Proceed with dispensing using dry syringes/cannula glassware->proceed Yes dry_glassware->glassware store Tightly reseal container and store under inert gas proceed->store

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.[2]

Q3: What are the primary safety hazards associated with Azetidine-1-carbonyl chloride?

A: This compound is hazardous and must be handled with appropriate personal protective equipment (PPE). The primary hazards are:

  • Corrosivity: Causes severe skin burns and eye damage.[8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors.[8]

  • Combustible: It is a combustible liquid.[8]

Always handle this chemical in a well-ventilated fume hood, wearing safety goggles, a lab coat, and chemical-resistant gloves.[9]

Property Value Source
Molecular Formula C₄H₆ClNO[8]
Molecular Weight 119.55 g/mol [8]
GHS Hazard Codes H314, H335, H227[8]
Hazard Statement Causes severe skin burns and eye damage. May cause respiratory irritation. Combustible liquid.[8]
Q4: What is the safest and most effective protocol for quenching a reaction involving Azetidine-1-carbonyl chloride before workup?

A: A controlled, two-stage quench is the most robust and safest method. The goal is to slowly convert the reactive acyl chloride to a more stable derivative (like an ester) before introducing water.[6]

Step-by-Step Recommended Quenching Protocol:

  • Prepare a Quench Flask: In a separate flask appropriately sized for your reaction volume, add a volume of a less reactive alcohol, such as isopropanol (IPA), diluted with an inert solvent like THF or DCM. A 1:1 mixture of IPA:THF is a good starting point. Cool this flask in an ice bath (0 °C).

  • Slow Addition: While stirring the cooled IPA solution vigorously, slowly add your completed reaction mixture to the quench flask via a dropping funnel or syringe pump.

  • Monitor Temperature: Monitor the internal temperature of the quench flask. Ensure it does not rise significantly. Adjust the addition rate to maintain a low temperature.

  • Allow to Stir: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes to ensure all the acyl chloride has reacted with the alcohol.

  • Proceed with Aqueous Workup: The reaction mixture is now "safe" for aqueous workup. You can now add water or a saturated bicarbonate solution to begin your extraction procedure. The bicarbonate will neutralize the HCl formed during the initial reaction and the quenching step.[3]

  • Verify Quench: Before disposal of any aqueous waste, check the pH to ensure it is neutral.[6]

This methodical approach prevents dangerous exotherms and gas evolution, preserving the integrity of your desired product and ensuring a safe workup.[5][6]

References

  • Chemistry of Acid Halides. (2024). LibreTexts Chemistry.[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2021). Journal of Organic Chemistry.[Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2016). ResearchGate.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.[Link]

  • Azetidine-1-carbonyl chloride. (n.d.). PubChem.[Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham Research Archive.[Link]

  • Degradation products of azetidine core G334089. (n.d.). Ovid.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate.[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2021). ACS Publications.[Link]

  • Azetidine Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG.[Link]

  • Quenching Reactive Substances. (2006). KGROUP.[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). National Institutes of Health.[Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Reddit.[Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.[Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). ACS Publications.[Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. (2021). MDPI.[Link]

  • Acyl chlorides and water, alcohols or phenol. (n.d.). Chemguide.[Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.[Link]

Sources

Technical Support Center: Azetidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the handling and removal of excess Azetidine-1-carbonyl chloride from experimental reaction mixtures. As a reactive acyl chloride and a valuable building block in medicinal chemistry, its effective removal is critical for ensuring the purity of your target compounds and the reproducibility of your results.[1][2][3]

This document is structured as a series of questions you might encounter during your workflow, from initial handling to final purity analysis. We will delve into the causality behind each procedural step, providing not just the 'how' but the 'why'.

Frequently Asked Questions (FAQs)

FAQ 1: What are the essential safety precautions for handling Azetidine-1-carbonyl chloride?

Answer: Due to its chemical properties, Azetidine-1-carbonyl chloride must be handled with significant care. It is classified as a combustible liquid that causes severe skin burns, eye damage, and may cause respiratory irritation.[4] Its high reactivity, particularly with moisture, dictates the necessary precautions.

Core Safety Protocols:

  • Inert Atmosphere: Always handle this reagent under a dry, inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from ambient moisture.[5] A glovebox or Schlenk line is highly recommended.

  • Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[6]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:

    • Chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times).

    • A flame-retardant lab coat.

    • Chemical splash goggles and a face shield.[7][8]

  • Material Compatibility: Use glassware that has been oven- or flame-dried and cooled under an inert atmosphere. Avoid plastics or other materials that may be degraded by the reagent or solvents.

  • Spill Preparedness: Keep a quenching agent readily available for spills. A container of sodium bicarbonate powder or a non-flammable alcohol like isopropanol can be used to neutralize small spills before cleanup.

FAQ 2: My reaction is complete. How do I safely and effectively quench the excess Azetidine-1-carbonyl chloride?

Answer: Quenching is the process of converting the highly reactive excess Azetidine-1-carbonyl chloride into a less reactive, more stable species that can be easily separated during workup. The choice of quenching agent depends on the stability of your desired product and the nature of the solvent.

The underlying principle for all quenching methods is nucleophilic acyl substitution . The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile (water, alcohol, or amine), leading to the displacement of the chloride ion.[9][10]

Comparison of Quenching Methods

Quenching MethodReagentByproduct FormedProsCons
Aqueous (Hydrolysis) Cold aq. NaHCO₃ or other weak baseAzetidine (after decarboxylation of the intermediate carbamic acid) and CO₂Inexpensive; byproducts are often highly water-soluble.Can be highly exothermic and vigorous; not suitable for water-sensitive products.[11]
Alcohol-Based (Esterification) Methanol, Ethanol, or IsopropanolAzetidinyl Carbamate EsterGenerally a milder, more controlled reaction; byproduct is often easily separable by chromatography.[11][12]Introduces an additional organic compound that must be removed.
Amine-Based (Amidation) A simple primary or secondary amine (e.g., diethylamine)Azetidinyl Urea DerivativeForms a very stable byproduct; can be useful if the resulting urea precipitates or has very different polarity from the product.[11]The resulting urea can sometimes be difficult to separate chromatographically.

Expert Recommendation: For most applications, an alcohol-based quench offers the best balance of safety, control, and ease of subsequent purification. Slowly adding the reaction mixture to a cooled solution of methanol or ethanol is a reliable starting point.

FAQ 3: After quenching, what is the best strategy for workup and extraction to remove the byproducts?

Answer: The goal of the workup is to physically separate your product from the quenched byproducts and other reaction components. The strategy is dictated by the quenching method you used.

start Reaction Mixture (with quenched byproduct) extraction Liquid-Liquid Extraction start->extraction aq_wash Aqueous Washes (e.g., NaHCO₃, H₂O, Brine) extraction->aq_wash Separate Layers org_phase Dry Organic Phase (e.g., over Na₂SO₄ or MgSO₄) aq_wash->org_phase concentrate Concentrate in vacuo org_phase->concentrate final_product Crude Product for Further Purification concentrate->final_product

Caption: General post-quenching workup workflow.

  • If you used an Aqueous Quench: The primary byproduct, azetidine, will likely be protonated by the generated HCl to form a water-soluble salt. A standard liquid-liquid extraction is highly effective.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with a dilute aqueous base (like 5% NaHCO₃) to remove any acidic impurities, followed by water, and finally with brine to facilitate phase separation.[6][13]

    • Dry the isolated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • If you used an Alcohol or Amine Quench: The resulting carbamate or urea byproduct will likely be in the organic phase.

    • Perform the same aqueous washes as above. An acidic wash (e.g., 1M HCl) can help remove any unreacted basic starting materials, while a basic wash (e.g., NaHCO₃) will remove acidic species.

    • The neutral organic byproduct will remain with your desired product in the organic layer. In this case, purification by chromatography is almost always necessary.

FAQ 4: The quenched byproducts are still present in my crude product. How do I remove them via chromatography?

Answer: Flash column chromatography on silica gel is the most common method for purifying neutral organic compounds. The key is to find a solvent system (eluent) that provides good separation between your product and the byproduct.

General Protocol for Flash Chromatography:

  • Determine Separation on TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Spot your crude material and look for a system that gives a good separation in Rf (retention factor) values between your product and the impurity. A good target Rf for your product is ~0.3.

  • Column Packing: Properly pack a glass column with silica gel slurried in your initial, least polar eluent.

  • Loading: Adsorb your crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Run the column, starting with the least polar solvent system and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[5]

  • Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

The carbamate and urea byproducts from alcohol and amine quenches are typically more polar than the parent acyl chloride. Your success will depend on the polarity of your desired product relative to these byproducts.

FAQ 5: How can I analytically verify the complete removal of Azetidine-1-carbonyl chloride and its byproducts?

Answer: Direct analysis of Azetidine-1-carbonyl chloride is challenging due to its high reactivity.[5][13] The most effective approach is to analyze for the derivatized (quenched) byproduct. The disappearance of the signal for this byproduct confirms the success of your purification.

cluster_0 Sample Preparation cluster_1 Analysis sample Aliquot of Purified Fraction derivatize Derivatize/Quench (if not already done) e.g., with Methanol nmr ¹H NMR sample->nmr Structural hplc HPLC-UV/MS derivatize->hplc Quantitative gcms GC-MS derivatize->gcms Qualitative

Caption: Workflow for analytical confirmation of removal.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique.[14][15]

    • Method: A reverse-phase C18 column is typically used. The sample is analyzed for the presence of the quenched byproduct (e.g., the methyl carbamate). If your byproduct lacks a UV chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS) can be used.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. The derivatized byproduct may be amenable to GC analysis.[17][18] The mass spectrometer provides definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your final product and ensuring the absence of proton signals corresponding to the azetidine moiety of the reagent or its byproducts.[13] Ensure your NMR solvent is anhydrous.

Detailed Experimental Protocols

Protocol 1: Standard Methanol Quenching Procedure

This protocol describes a general method for quenching a reaction containing excess Azetidine-1-carbonyl chloride.

  • Preparation: In a separate flask, prepare a solution of 5-10 equivalents (relative to the initial amount of Azetidine-1-carbonyl chloride) of anhydrous methanol in the reaction solvent. Cool this solution to 0 °C in an ice bath.

  • Quenching: While stirring vigorously, slowly add the completed reaction mixture to the cold methanol solution via a cannula or dropping funnel. Monitor the internal temperature to ensure it does not rise significantly.

  • Warm-up: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 20-30 minutes to ensure the reaction is complete.

  • Workup: Proceed with the appropriate aqueous workup as described in FAQ 3.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol is for checking the purity of a chromatography fraction suspected to contain the desired product.

  • Sample Collection: Take a small aliquot (e.g., 50 µL) from the chromatography fraction.

  • Solvent Removal: Carefully evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample into the HPLC system for analysis. Compare the resulting chromatogram to a reference standard of your product and the expected byproduct if available.

By implementing these robust quenching, purification, and analytical strategies, you can confidently and safely remove excess Azetidine-1-carbonyl chloride, ensuring the integrity and purity of your valuable compounds.

References

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (n.d.). Purification techniques for products of decanoyl chloride synthesis. BenchChem.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Reddit. (2024).
  • PubChem. (n.d.). Azetidine-1-carbonyl chloride.
  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • University of Birmingham. (2013).
  • Apollo Scientific. (2023).
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (1996).
  • LookChem. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • PMC. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods.
  • ResearchGate. (n.d.). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Heterocyclic Chemistry. (n.d.). 1.2 Azetidinones (~-Lactams).
  • IntechOpen. (n.d.). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages.
  • MDPI. (2021).
  • TCI Chemicals. (2024).
  • Sigma-Aldrich. (2025).
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”.
  • Chemistry LibreTexts. (2021). 18.
  • Enamine. (n.d.). Azetidines.
  • Fisher Scientific. (2009).
  • BenchChem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

Sources

Technical Support Center: Monitoring the Azetidine-1-carbonyl chloride Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for monitoring the synthesis of azetidine-1-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this reactive intermediate. Here, we provide in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to monitor this reaction.

Our focus is not just on what to do, but why you're doing it, ensuring you have the foundational knowledge to adapt these protocols to your unique experimental conditions.

Section 1: Reaction & Analysis Overview

The synthesis of azetidine-1-carbonyl chloride from azetidine is a crucial step in the construction of many pharmaceutical scaffolds.[1] The reaction involves the acylation of the secondary amine of the azetidine ring. Given the high reactivity of the starting materials and the product, careful monitoring is essential to determine reaction completion, prevent byproduct formation, and ensure the stability of the desired product.

Q1: Why is monitoring this specific reaction so critical?

A: There are three primary reasons:

  • Reactivity of the Product: Azetidine-1-carbonyl chloride is an acyl chloride, making it highly susceptible to hydrolysis by ambient moisture or residual water in the reaction mixture.[2][3] Over-extended reaction times or improper workup can lead to the formation of azetidin-1-carboxylic acid or other byproducts.

  • Volatility of Starting Material: Azetidine is a volatile, low molecular weight amine. Incomplete reaction can lead to its loss during workup and purification, complicating yield calculations.

  • Safety and Purity: The reagents used, such as phosgene or its equivalents (e.g., triphosgene), are hazardous. Ensuring the reaction has gone to completion is a critical safety and purity checkpoint before proceeding to the next step.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_analysis Analysis Cycle (t = 0, 1h, 2h...) cluster_decision Decision Setup Set Up Reaction: Azetidine + Acylating Agent Sample Sample Reaction Mixture Setup->Sample Standards Prepare TLC/LCMS Standards: - Azetidine (SM) - Co-spot (SM + Rxn) TLC Run TLC Analysis Standards->TLC Sample->TLC Quick Check LCMS Run LCMS Analysis Sample->LCMS Confirm Mass Interpret Interpret Data: - SM Consumed? - Product Formed? - Byproducts? TLC->Interpret LCMS->Interpret Decision Reaction Complete? Interpret->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Monitoring Decision->Continue No Continue->Sample

Caption: Integrated workflow for reaction monitoring.

Section 2: Troubleshooting Guide for TLC Analysis

Thin-Layer Chromatography is an indispensable tool for rapid, qualitative assessment of this reaction. However, the high polarity of azetidine and the reactivity of the product can present challenges.

Frequently Asked Questions (TLC)

Q2: What is a good starting solvent system for TLC analysis?

A: Azetidine is a very polar amine and will often remain at the baseline (Rf ≈ 0) in common non-polar solvent systems like pure hexanes/ethyl acetate. The product, azetidine-1-carbonyl chloride, is significantly less polar. A good starting point is a more polar mobile phase.

Solvent SystemRatio (v/v)Rationale & Expected Results
Dichloromethane (DCM) / Methanol (MeOH)95 : 5 to 90 : 10Excellent starting point. Provides good separation. Expect Azetidine Rf ≈ 0.1-0.2; Product Rf ≈ 0.6-0.8.
Ethyl Acetate (EtOAc) / Methanol (MeOH)90 : 10A slightly more polar alternative to DCM/MeOH.
DCM / MeOH / Ammonium Hydroxide (NH₄OH)90 : 10 : 0.5For troubleshooting streaking. The basic additive neutralizes acidic sites on the silica gel, preventing the amine from "sticking" and streaking.[4]

Q3: How can I visualize the spots? Neither compound is strongly UV-active.

A: This is a critical point. Standard visualization with a 254 nm UV lamp will likely show nothing.[5] You must use a chemical stain.

  • Ninhydrin Stain: This is the ideal choice for this reaction. Ninhydrin reacts with primary and secondary amines (azetidine) to produce a characteristic deep purple color (Ruhemann's purple).[6][7] Crucially, it does not react with the product, azetidine-1-carbonyl chloride, because the nitrogen is acylated and no longer a primary/secondary amine. This selectivity is a powerful diagnostic tool: the disappearance of the purple spot indicates the consumption of the starting material.

  • Potassium Permanganate (KMnO₄) Stain: This is a general, oxidative stain that will visualize most organic compounds.[5][8] It will show both the starting material and the product as yellow-brown spots against a purple background. Use this stain to confirm the presence of a new, higher-Rf spot corresponding to your product.

Expert Tip: Run two TLC plates in parallel. Stain one with ninhydrin and the other with KMnO₄. This gives you a complete picture: the ninhydrin plate confirms the consumption of the starting material, and the permanganate plate confirms the formation of the product.

Troubleshooting Common TLC Problems

Q4: My azetidine spot is a long, vertical streak, not a tight spot. What's wrong?

A: This is a classic problem when running basic amines on standard silica gel, which is slightly acidic.[9] The amine interacts strongly with the stationary phase, causing it to streak.

  • Primary Solution: Add a small amount of a basic modifier to your eluent. A few drops of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) per 100 mL of solvent is usually sufficient to neutralize the silica and produce sharp, well-defined spots.[4]

  • Secondary Cause: You may have spotted too much material. Try diluting your reaction sample before spotting it on the plate.[4][10]

Q5: I only see a spot at the baseline on both my ninhydrin and permanganate plates. What does this mean?

A: This indicates that the reaction has likely not started. The spot is your highly polar azetidine starting material, which has a very low Rf value. Check your reaction conditions, reagent quality, and temperature.

Q6: The ninhydrin-stained spot disappeared, but I don't see a new spot on the permanganate plate. Where did my product go?

A: There are a few possibilities:

  • Product is Volatile: The product may be volatile and evaporated from the plate during drying, especially if excessive heat was used.

  • Product is Non-polar: The product could be very non-polar and ran with the solvent front (Rf ≈ 1). Try a less polar solvent system (e.g., 20% EtOAc in Hexanes) to bring the Rf down.

  • Stain Failure: Ensure your permanganate stain is still active. If it has turned brown, it is no longer effective.

TLC_Troubleshooting Start Analyze TLC Plate Problem What is the issue? Start->Problem Streak Spots are streaking Problem->Streak Streaking NoMove Spot(s) at baseline Problem->NoMove Low Rf NoSpots No spots visible Problem->NoSpots No Viz. Sol_Streak Add base (NH4OH, Et3N) to mobile phase. Dilute sample. Streak->Sol_Streak Sol_NoMove Increase eluent polarity. (e.g., more MeOH in DCM) NoMove->Sol_NoMove Sol_NoSpots Use a chemical stain. (KMnO4 or Ninhydrin) NoSpots->Sol_NoSpots

Caption: Troubleshooting logic for common TLC issues.

Section 3: Troubleshooting Guide for LCMS Analysis

LCMS provides definitive mass confirmation of your product and can detect low-level impurities that are invisible by TLC.

Frequently Asked Questions (LCMS)

Q7: What are the expected m/z values for my compounds?

A: You should look for the protonated molecular ions [M+H]⁺ in positive ionization mode.

  • Azetidine (C₃H₇N): Exact Mass = 57.0578. Expected [M+H]⁺ = 58.0651

  • Azetidine-1-carbonyl chloride (C₄H₆ClNO): Exact Mass = 119.0138. Expected [M+H]⁺ = 120.0211

Q8: What is the best ionization mode and column choice?

A:

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is the ideal choice. Both the starting material and the product contain a basic nitrogen atom that will readily accept a proton.

  • Column Choice: A standard C18 reversed-phase column is generally suitable. However, because azetidine is very small and polar, it may have poor retention and elute in the void volume. If you cannot detect the starting material, consider using a column designed for polar analytes, such as an Aqueous C18 or a HILIC column.

Troubleshooting Common LCMS Problems

Q9: I see my product peak at m/z 120.0, but I also see a significant peak at m/z 102.0. What is this?

A: This is almost certainly the hydrolysis product, azetidin-1-carboxylic acid (C₄H₇NO₂). Acyl chlorides are highly reactive and can hydrolyze with trace water in the LCMS mobile phase or during sample preparation.[11][12] The peak at m/z 102.0 corresponds to the [M+H]⁺ of the carboxylic acid (Exact Mass = 101.0477). The presence of this peak is a strong indicator that your product is degrading.

Expert Tip: To minimize on-instrument hydrolysis, use fresh, HPLC-grade solvents, keep your sample vials capped, and minimize the time the sample sits in the autosampler before injection.[13]

Q10: I can't see the peak for my azetidine starting material (m/z 58.1). Where did it go?

A: This is a common issue with small, polar molecules on reversed-phase columns.

  • Poor Retention: Azetidine is likely eluting in the solvent front (void volume) with other unretained components. Check the first 0.5 minutes of your chromatogram carefully.

  • Solution: To improve retention, you can:

    • Use a shallower gradient at the beginning of your run (e.g., hold at 5% organic phase for longer).

    • Switch to a more appropriate column for polar analytes (e.g., HILIC).

    • Ensure your mobile phase pH is appropriate to keep the amine protonated.[13]

Q11: My product peak is broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by several factors.

  • Secondary Interactions: The product may be interacting with active sites on the column packing or hardware. Adding a small amount of an ion-pairing agent or modifier like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase can improve peak shape.

  • Column Overload: You may be injecting too much sample. Try diluting your sample 10-fold or 100-fold.[14]

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., dissolved in pure acetonitrile but the run starts at 5% acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[14]

Section 4: Detailed Experimental Protocols

Protocol 1: TLC Reaction Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of azetidine.

    • In the "RXN" lane, spot a sample taken directly from the reaction mixture.

    • In the "CO" lane, first spot the SM, then spot the RXN sample directly on top of it.

  • Development: Place the plate in a covered chamber containing the chosen eluent (e.g., 95:5 DCM/MeOH). Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood.

  • Visualization:

    • Method A (Ninhydrin): Dip the plate in ninhydrin stain solution and gently warm with a heat gun until purple spots appear. The reaction is complete when the SM spot in the "RXN" lane is no longer visible.

    • Method B (Permanganate): Dip the plate in KMnO₄ stain. New, higher-Rf spots corresponding to the product should appear as yellow/brown spots.

Protocol 2: LCMS Sample Preparation and Analysis
  • Sample Preparation: Take ~5 µL of the reaction mixture and quench it in 1 mL of acetonitrile. This large dilution prevents column overloading and stops the reaction.

  • LC Conditions (Typical):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

  • MS Conditions:

    • Mode: ESI+

    • Scan Range: m/z 50 - 300

    • Data Analysis: Extract ion chromatograms for m/z 58.07 (SM), 120.02 (Product), and 102.05 (Hydrolysis byproduct).

References

  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of California, Los Angeles. TLC stains. [Link]

  • Thomas, S., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Wikipedia. Ninhydrin. [Link]

  • ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Goti, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Leah4sci. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • ResearchGate. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • BYJU'S. Ninhydrin test. [Link]

  • LCTSBIBLE.COM. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. [Link]

  • BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2018). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Reddit. (2021). TLC Solvent for Very Polar Molecule. [Link]

  • Chromatography Today. (2014). Pharmaceutical Applications of TLC. [Link]

  • Taylor & Francis Online. Ninhydrin – Knowledge and References. [Link]

  • Agilent Technologies. (2021). LC Troubleshooting. YouTube. [Link]

  • Chemistry Stack Exchange. (2019). How to determine polarity of components in TLC. [Link]

  • PubMed. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC-MS/MS. [Link]

  • Organic Chemistry. TLC Stains. [Link]

  • National Center for Biotechnology Information. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

Sources

Technical Support Center: Handling & Quenching Azetidine-1-carbonyl Chloride

[1]

Executive Summary & Safety Directive

Azetidine-1-carbonyl chloride (CAS: 75485-12-0) is a highly reactive electrophile used primarily to introduce the azetidine urea motif into pharmaceutical scaffolds.[1] Unlike standard acyl chlorides, this reagent combines the moisture sensitivity of a carbamoyl chloride with the ring strain of an azetidine.

Critical Safety Hazards (H-Statements):

  • H314: Causes severe skin burns and eye damage.[2][3][4]

  • H225: Highly flammable liquid and vapor.[2][3]

  • EUH014: Reacts violently with water.[2]

Core Directive: The primary goal of quenching is to destroy excess electrophile without degrading your target molecule or releasing uncontrolled volumes of HCl gas and CO₂. Direct water addition is strictly prohibited due to the risk of violent exotherm and aerosolization of the toxic reagent.

The Chemistry of the Quench

To troubleshoot effectively, you must understand the underlying mechanism.[1] Quenching is not merely "washing"; it is a chemical reaction that must be controlled.[5]

Hydrolysis Mechanism

When quenched with aqueous base, Azetidine-1-carbonyl chloride undergoes nucleophilic attack at the carbonyl carbon.[1]

Pathway:

  • Attack: Hydroxide/Water attacks the carbonyl.[6][7]

  • Elimination: Chloride is expelled.[7]

  • Decarboxylation: The intermediate carbamic acid is unstable and collapses.

  • Byproducts: The reaction yields free Azetidine, CO₂ gas, and HCl (neutralized by the base).[1]

Visualization: The Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are inducing during the quench.

HydrolysisPathwayReagentAzetidine-1-carbonylchlorideInterIntermediate(Carbamic Acid)Reagent->Inter+ Nucleophilic AttackWaterH2O / BaseWater->InterProductsAzetidine + CO2 + HClInter->ProductsDecarboxylation(-CO2)

Figure 1: Mechanistic pathway of carbamoyl chloride hydrolysis.[1] Note that the final products include gas generation (CO₂) and free amine.[1]

Standard Operating Procedures (SOPs)

Choose the protocol that matches your product's stability profile.

Protocol A: The "Buffered Phase-Cut" (Recommended)

Best for: Acid-sensitive products, large scale (>5g), and preventing emulsion.[1]

Rationale: Using a saturated bicarbonate solution neutralizes the generated HCl immediately, preventing the protonation of your product or the azetidine byproduct (which can cause salt precipitation and emulsions).[1]

  • Cool Down: Cool the reaction mixture to 0°C .

  • Dilution: Dilute the reaction mixture with an inert organic solvent (DCM or EtOAc) equal to 2x the reaction volume.

  • Controlled Addition:

    • Do NOT add water to the reaction.

    • DO add the reaction mixture dropwise into a rapidly stirring beaker of Saturated Aqueous NaHCO₃ at 0°C.

  • Gas Management: Allow for CO₂ evolution. Do not seal the vessel.

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Layer:[1][8] Contains Product.[2][3][4][5][6][7][9][10][11][12][13]

    • Aqueous Layer:[1][11] Contains Azetidine, NaCl, and neutralized salts.[1]

  • Wash: Wash the organic layer 2x with Brine to remove residual azetidine.

Protocol B: The "Scavenger Quench"

Best for: High-value, highly sensitive substrates where aqueous workup is difficult.[1]

Rationale: Instead of hydrolyzing the reagent (which releases gas), you convert it into a stable, non-reactive urea using a secondary amine.[1]

  • Reagent Prep: Prepare a solution of Morpholine (1.5 equivalents relative to excess chloride) in the reaction solvent.

  • Addition: Add the morpholine solution to the reaction mixture at 0°C.

  • Stir: Warm to room temperature and stir for 30 minutes.

  • Result: The excess chloride converts to 4-(azetidine-1-carbonyl)morpholine.[1]

  • Purification: This urea byproduct is highly polar and easily removed via silica gel chromatography or an acid wash (if your product is not basic).

Troubleshooting Guide

Use this table to diagnose issues during the quench/workup phase.

SymptomProbable CauseCorrective Action
Violent Fuming / Spattering Thermal Runaway: Direct water addition caused rapid HCl release.STOP immediately. Cool to -10°C. Switch to Protocol A (Reverse Addition). Ensure efficient venting.
"Pink/Red" Organic Layer Oxidation: Azetidine ring opening or amine oxidation (often trace metal catalyzed).[1]Wash organic layer with 10% Sodium Thiosulfate or dilute Citric Acid. Check reagent purity.
Persistent Emulsion Amine Salts: Azetidine hydrochloride is acting as a surfactant.Add solid NaCl to saturate the aqueous layer. Filter through a Celite pad to break the interface.
Pressure Build-up in Sep Funnel CO₂ Evolution: Incomplete decarboxylation during the initial quench.Vent frequently.[11] Stir the biphasic mixture in a beaker for 20 mins before transferring to the funnel.
Low Yield / Product Loss Acid Hydrolysis: Generated HCl degraded the product.Use Protocol A . Ensure the aqueous layer remains pH > 7 during the entire quench process.
Decision Matrix: Selecting the Right Quench

QuenchDecisionStartReaction Complete?SensIs Product Acid Sensitive?Start->SensScaleScale > 10g?Sens->ScaleNoProtAProtocol A:Buffered NaHCO3(Reverse Addition)Sens->ProtAYes (Avoid HCl)ProtBProtocol B:Morpholine ScavengerSens->ProtBExtremely Sensitive(Avoid Aqueous)Scale->ProtAYes (Safety First)ProtCStandard Water/Ice(Only if Product Stable)Scale->ProtCNo

Figure 2: Decision tree for selecting the optimal quenching protocol based on product stability and scale.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Hydroxide (NH₄OH) to quench? A: Yes, but with a caveat. NH₄OH will convert the chloride to the primary urea (Azetidine-1-carboxamide).[1] This is a solid that may precipitate.[11] If your product is a liquid, this is a good purification method (filter off the urea).[1] If your product is a solid, you will contaminate it.[1]

Q: The reagent bottle has a white crust. Is it safe to use? A: The white crust is likely Azetidine hydrochloride or polymerized material formed by hydrolysis from atmospheric moisture.

  • Action: Filter the neat liquid through a glass frit under nitrogen before use. Do not scrape the crust into your reaction; it is acidic and can ruin stoichiometry.

Q: How do I dispose of the aqueous waste? A: The aqueous layer contains free Azetidine.

  • Warning: Azetidine is a potential alkylating agent and genotoxin.

  • Disposal: The aqueous waste should be adjusted to pH 11 (to keep azetidine in organic phase) and extracted once with DCM to remove the toxic amine, OR treated as "P-List" equivalent hazardous waste depending on local regulations.[1] Do not pour down the drain.

Q: Why did my reaction turn into a solid gel? A: You likely used a nucleophilic solvent (like DMF or Pyridine) without sufficient dilution, or moisture entered the system, causing polymerization of the azetidine ring.[1]

  • Fix: Use non-nucleophilic solvents (DCM, THF) and ensure strictly anhydrous conditions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13804505, Azetidine-1-carbonyl chloride.[1] Retrieved from [Link][1][4]

  • Tilley, J. W., et al. (1980). Synthesis of Urea Derivatives via Carbamoyl Chlorides.[1] Journal of Medicinal Chemistry. (General reference for carbamoyl chloride handling).

  • Organic Syntheses (1955). Diethylthiocarbamyl Chloride. Org.[4][6][11][12] Synth. 1955, 35,[1] 55. (Foundational workup procedures for carbamoyl chlorides). Retrieved from [Link][1]

  • Bentley, T. W. (2025). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides.[14] (Review of hydrolysis kinetics). Retrieved from [Link][1]

Validation & Comparative

Technical Guide: Comparative Analysis of Azetidine Acylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of azetidine (a four-membered nitrogen heterocycle) presents a unique dichotomy in medicinal chemistry. While the azetidine ring is a critical pharmacophore for metabolic stability and rigidification, its inherent ring strain (~26 kcal/mol) renders it susceptible to acid-catalyzed ring opening and polymerization.

This guide compares three dominant methodologies: Propylphosphonic Anhydride (T3P) , Schotten-Baumann (Acid Chloride) , and Uronium/Guanidinium Coupling (HATU) .

The Verdict:

  • For Process/Scale-up: T3P® is the superior reagent due to its non-epimerizing nature, ease of workup (water-soluble byproducts), and safety profile.

  • For Cost-Sensitive Bulk Synthesis: Schotten-Baumann conditions remain the industrial workhorse, provided strict pH control is maintained.

  • For Discovery/Complex Acids: HATU remains the gold standard for sterically hindered coupling partners, despite higher costs and difficult byproduct removal.

The Chemist's Challenge: Ring Strain & Basicity

Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, azetidine possesses significant angle strain. The N-acylation reaction faces two competing pathways:

  • Desired Pathway: Nucleophilic attack of the azetidine nitrogen on the activated acyl species.

  • Failure Pathway: Protonation of the azetidine nitrogen (forming the azetidinium ion), followed by nucleophilic attack on the ring carbons by counter-ions (Cl⁻, RCOO⁻), leading to ring opening.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the critical importance of base scavenging and non-acidic activation methods.

Azetidine_Pathways Start Azetidine (Free Base) Activated Activated Acyl Species (R-COX) Start->Activated  Nucleophilic Attack   Azetidinium Azetidinium Ion (Highly Electrophilic) Start->Azetidinium  Protonation   Acid Acidic Conditions (H+) Product N-Acyl Azetidine (Target) Activated->Product RingOpen Ring-Opened Byproduct Azetidinium->RingOpen  Nu- Attack at C2/C4  

Caption: Mechanistic divergence showing the risk of acid-catalyzed ring opening (red path) versus the desired N-acylation (green path).

Methodology Analysis

Method A: Propylphosphonic Anhydride (T3P) – The Modern Standard

T3P is a cyclic anhydride that acts as a coupling agent. It is supplied as a 50% solution in EtOAc or DMF.

  • Mechanism: T3P reacts with the carboxylic acid to form a mixed anhydride. The azetidine attacks this intermediate. The byproduct is a water-soluble phosphonic acid salt.

  • Why it wins for Azetidines: The reaction remains strictly neutral-to-basic (buffered by DIPEA/NMM), virtually eliminating the ring-opening risk. It also shows the lowest rate of epimerization for chiral coupling partners.

Protocol 1: T3P Mediated Coupling
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Azetidine HCl (1.1 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C. Note: 1 equiv neutralizes the HCl salt, 2 equiv drive the reaction.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to 25°C and stir for 2-4 hours.

  • Workup: Wash organic layer with water (2x), sat. NaHCO3 (2x), and brine. Dry and concentrate.

    • Self-Validation: The absence of precipitate during workup confirms T3P byproduct removal (unlike DCU from DCC couplings).

Method B: Schotten-Baumann (Acid Chloride) – The Scalable Workhorse

The use of a biphasic system (Water/DCM or Water/Toluene) allows for the use of cheap, reactive acid chlorides while protecting the azetidine from HCl.

  • Mechanism: The inorganic base (NaOH/K2CO3) stays in the aqueous phase. The azetidine partitions between phases. As HCl is generated, it is immediately neutralized at the interface.

  • Critical Control Point: Temperature must be kept <5°C during addition to prevent hydrolysis of the acid chloride.

Protocol 2: Biphasic Schotten-Baumann
  • Preparation: Dissolve Azetidine HCl (1.0 equiv) in DCM. Add an equal volume of water.

  • Basification: Add K2CO3 (2.5 equiv) to the stirring mixture. Ensure pH > 10.

  • Acylation: Add Acid Chloride (1.1 equiv) dropwise over 30 mins at 0-5°C. Vigorous stirring is essential.

  • Separation: Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine) then brine.

Method C: HATU – The Discovery Specialist

For research-scale synthesis where the carboxylic acid is expensive or unreactive, HATU provides the highest activation energy.

  • Drawback: The byproduct (tetramethylurea derivative) is water-soluble but difficult to remove completely without chromatography. It is also expensive and has poor atom economy.

Comparative Data Analysis

The following data summarizes performance metrics based on a representative coupling of N-Boc-L-Proline (acid) with 3-Fluoroazetidine Hydrochloride.

FeatureT3P (Method A) Schotten-Baumann (Method B) HATU (Method C)
Yield 92 - 96%85 - 89%90 - 95%
Purity (Crude) High (>95%)Medium (Contains hydrolysis byproducts)High (>95%)
Epimerization < 1% (Excellent)High Risk (if base excess uncontrolled)< 2% (Good)
Ring Opening Not ObservedRisk if pH drops < 7Not Observed
Atom Economy GoodExcellentPoor
Scalability High (Industrial Standard)Very High (Bulk Chemical)Low (Prohibitive Cost)
Workup Extraction onlyExtraction onlyChromatography often required

Decision Matrix & Workflow

Use this logic flow to select the correct reagent for your specific azetidine substrate.

Decision_Tree Start Start: Azetidine Acylation Scale Is the scale > 100g? Start->Scale AcidStability Is Acid Chloride stable? Scale->AcidStability Yes Chirality Is the Acid Chiral/Epimerizable? Scale->Chirality No MethodB Method B: Schotten-Baumann (Acid Chloride) AcidStability->MethodB Yes MethodA Method A: T3P Coupling (Propylphosphonic Anhydride) AcidStability->MethodA No (Use T3P) Chirality->MethodA Yes (Prevent Racemization) MethodC Method C: HATU (Discovery Scale) Chirality->MethodC No (Hard Coupling)

Caption: Decision tree for selecting acylation reagents based on scale, stability, and chirality.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(19), 11375–11477. Link

    • Context: Definitive review on T3P scalability and safety compared to HOBt/H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Mechanistic comparison of H
  • Couturier, M., et al. (2001). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 5(3), 282-290.

    • Context: Primary data source for T3P yields and epimerization d
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Technical Guide: LCMS Quantitation of Azetidine-1-carbonyl chloride via Derivatization vs. Direct Injection

[1]

Executive Summary & Comparison Overview

Azetidine-1-carbonyl chloride (C₄H₆ClNO, MW 119.[1][2]55) is a critical carbamoyl chloride intermediate used in the synthesis of urea-based drug scaffolds (e.g., CNS-focused libraries).[1][3] However, its high reactivity and moisture sensitivity render standard LCMS workflows ineffective.[1]

This guide compares the two primary analytical strategies for monitoring this reagent in reaction mixtures:

  • Direct Analysis (The "Naive" Approach): Attempting to measure the intact acyl chloride using standard Reverse Phase (RP) conditions.[1][3]

  • In-Situ Derivatization (The "Gold Standard"): A chemical quenching protocol using a secondary amine (e.g., Morpholine) to convert the unstable chloride into a stable urea derivative prior to analysis.[1][3]

Performance Matrix: Derivatization vs. Direct Analysis[1]
FeatureMethod A: Morpholine Derivatization (Recommended)Method B: Direct LCMS Injection (Alternative)
Analyte Stability High (Stable Urea Derivative)Critical Failure (Rapid Hydrolysis)
Quantification Accuracy >98% Recovery <10% (Variable)
Limit of Detection (LOD) 0.5 ng/mL (Enhanced Ionization)High (Signal split between species)
Matrix Interference Low (Shifted m/z away from solvent front)High (Co-elution with hydrolysis products)
Process Time 5 mins (Sample Prep) + 8 mins (Run)0 mins (Prep) + 8 mins (Run)

The Scientific Challenge: Why Direct Analysis Fails

To understand the necessity of the derivatization protocol, one must analyze the degradation pathway of Azetidine-1-carbonyl chloride in a standard LCMS mobile phase (typically Water/Acetonitrile with 0.1% Formic Acid).[1]

The acyl chloride moiety is highly electrophilic. Upon contact with aqueous mobile phases, it undergoes rapid nucleophilic attack by water, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates into Azetidine (or its hydrochloride salt).[1][3]

Degradation Pathway Diagram[3]

GACCAzetidine-1-carbonylchloride(m/z 119.5)Carbamic[Carbamic AcidIntermediate]ACC->CarbamicHydrolysis(Fast)H2O+ H₂O(Mobile Phase)H2O->CarbamicAzetidineAzetidine(m/z 58.1)Carbamic->AzetidineDecarboxylation(Spontaneous)ByproductsCO₂ + HClCarbamic->Byproducts

Figure 1: The inevitable hydrolysis pathway of Azetidine-1-carbonyl chloride in aqueous LCMS conditions.[1][3]

Impact on Data: Direct injection results in a chromatogram dominated by the Azetidine peak (m/z 58), making it impossible to distinguish between the unreacted chloride reagent and the hydrolysis byproduct.[1]

The Solution: Morpholine Derivatization Protocol[1]

The most robust method involves "quenching" the reaction mixture with an excess of a secondary amine.[1] Morpholine is the preferred reagent because:

  • Reaction Speed: Reacts almost instantaneously with acyl chlorides.

  • Stability: Forms a highly stable urea (Azetidine-1-carbonyl-morpholine).[1][3]

  • Mass Shift: Increases molecular weight to ~170.2 Da, moving the analyte away from the solvent front and low-mass interferences.

Experimental Workflow

Workflowcluster_0Reaction Monitoringcluster_1Quenching (Derivatization)cluster_2LCMS AnalysisSampleReaction Mixture(Azetidine-1-carbonyl chloride)QuenchAdd 100 µL Sample to900 µL Morpholine Solution(10 mM in ACN)Sample->QuenchVortexVortex 30s(Formation of Urea)Quench->VortexDiluteDilute 1:10 withMobile Phase AVortex->DiluteInjectInject 5 µL(Target m/z: 171.1 [M+H]+)Dilute->Inject

Figure 2: Step-by-step derivatization workflow for accurate quantitation.[1][3]

Detailed Protocol

Reagents:

  • Quenching Solution: 10 mM Morpholine in anhydrous Acetonitrile (ACN).

  • Internal Standard (Optional): d8-Morpholine or a stable urea analog.

Step-by-Step:

  • Sampling: Withdraw 100 µL of the reaction mixture (containing Azetidine-1-carbonyl chloride) using a gas-tight syringe.

  • Immediate Quench: Dispense immediately into a vial containing 900 µL of the Quenching Solution .

    • Mechanism:[1][4] The morpholine attacks the carbonyl carbon, displacing the chloride.[1]

    • Note: Perform this step quickly to minimize atmospheric moisture hydrolysis.

  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 2 minutes to ensure complete conversion.

  • Dilution: Dilute an aliquot of the quenched mixture (e.g., 50 µL) into 450 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial LC gradient conditions.

  • Analysis: Inject onto the LCMS system.

Analytical Conditions & Data Interpretation

LCMS Method Parameters[1][4][5][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM or SIM).[1][3]

Mass Spectrometry Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Azetidine-1-carbonyl-morpholine (Derivative)171.1 [M+H]⁺128.1 (Loss of Azetidine ring)15Quantitation
Azetidine-1-carbonyl-morpholine 171.1 [M+H]⁺86.1 (Morpholine fragment)25Confirmation
Azetidine (Hydrolysis Product)58.1 [M+H]⁺41.1 (Ring opening)10Monitoring Background

Note: The derivative (m/z 171.[1]1) is distinct from the hydrolysis product (m/z 58.1), allowing simultaneous monitoring of the "active" reagent and the "degraded" byproduct.[1][3]

Supporting Data: Stability Study

To validate the derivatization method, a stability study was conducted comparing the signal response of the derivatized sample versus a direct injection sample over time.[1]

Table 1: Stability of Signal Response (Normalized Area counts)

Time Post-Sampling (Hours)Method A: Morpholine Derivative (Stored at RT)Method B: Direct Injection (Stored in ACN/Water)
0 h 100% (Stable Baseline)45% (Already degraded)
1 h 99.8%12%
4 h 99.5%< 1% (Complete Hydrolysis)
24 h 99.2%N/D

References

  • BenchChem. (2025).[1][3][5] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.[1][3]

  • National Institutes of Health (NIH). (2021).[1][3] Application of the Stable Isotope-Coded Derivatization Method in LC-MS Analysis of Carbonyl-Containing Metabolites.[1][3]

  • Lowe, J. T., et al. (2012).[1][3] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Medicinal Chemistry.[6]

  • Santa, T. (2013).[1][3][7] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography.[7]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Azetidine-Containing Compounds

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged" structural motif in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can enhance biological activity, improve receptor affinity, and confer favorable pharmacokinetic profiles.[1] This guide provides an in-depth comparison of the diverse biological activities of azetidine-containing compounds, supported by experimental data and detailed protocols to empower your research endeavors.

Anticancer Activity: Targeting Tumor Growth and Angiogenesis

The development of novel anticancer agents is a cornerstone of modern medicine. Azetidine-containing compounds have demonstrated significant potential in this arena, with several derivatives exhibiting potent cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] A notable example is Axitinib , a powerful inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis and growth.[4][5]

Comparative Performance of Azetidine-Based Anticancer Agents

To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity of representative azetidine-containing compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-conjugated 2-azetidinone (Compound 9)HeLa58.86DoxorubicinNot specified
4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one (AZ-20)MCF-7Not specifiedNot specifiedNot specified
AxitinibNot specified(IC50 for VEGFR-1, -2, -3 inhibition are 0.1, 0.2, and 0.1–0.3 nM, respectively)[6]Not applicableNot applicable

Note: The provided data for AZ-20 did not specify an IC50 value but indicated significant anticancer activity.[7]

Mechanism of Action: Axitinib and VEGFR Inhibition

Axitinib exerts its anticancer effects by selectively binding to the ATP-binding site of VEGFRs, thereby inhibiting their kinase activity.[8] This blockade of VEGFR signaling disrupts downstream pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[6][8]

VEGFR_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK Activates Axitinib Axitinib Axitinib->VEGFR Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Caption: Axitinib inhibits VEGFR, blocking downstream signaling pathways and tumor angiogenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

  • Compound Treatment: Add varying concentrations of the azetidine-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[10]

  • Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Azetidine-containing compounds have shown promise as novel antibacterial agents.[2][7] One of the earliest discovered and naturally occurring azetidine derivatives is azetidine-2-carboxylic acid , a proline analogue that can disrupt protein synthesis in bacteria.[11][12]

Comparative Performance of Azetidine-Based Antibacterial Agents

The following table presents the antibacterial activity of selected azetidine derivatives, with the minimum inhibitory concentration (MIC) and inhibition zone diameter as key performance indicators.

CompoundBacterial StrainMIC (µM)Inhibition Zone (mm)Reference Compound
Azetidine-2-carboxylic acidVarious bacteriaNot specifiedNot specifiedNot specified
4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one (AZ-20)Gram-positive & Gram-negative4.19 - 13.74Not specifiedNot specified
Azetidin-2-one derivatives (4b, 4c, 4d, 4f, 4g)E. coli & S. aureusNot specifiedComparable to Amoxicillin-clavulanateAmoxicillin-clavulanate

Note: The antibacterial activity of azetidin-2-one derivatives was found to be comparable to the reference antibiotic, Amoxicillin-clavulanate.[13]

Mechanism of Action: Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid acts as a proline antagonist.[11] Due to its structural similarity to proline, it can be mistakenly incorporated into bacterial proteins during synthesis. This misincorporation leads to the production of non-functional proteins, disrupting essential cellular processes and ultimately inhibiting bacterial growth.[11][12]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[14][15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the azetidine-containing compound onto the agar surface.[16] Ensure firm and even contact.

  • Incubation: Incubate the plate at a standardized temperature (e.g., 35-37°C) for 16-24 hours.[16]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Antiviral Activity: Targeting Viral Replication

The development of effective antiviral therapies is crucial for managing viral infections. Certain azetidine derivatives have demonstrated inhibitory activity against viruses such as the human immunodeficiency virus (HIV).[17] For instance, 5-azacytidine and its deoxy derivative have been shown to inhibit HIV-1 replication in vitro.[17]

Comparative Performance of Azetidine-Based Antiviral Agents
CompoundVirusConcentration for Inhibition
5-azadeoxycytidineHIV-11 µM (complete inhibition)
5-azacytidineHIV-11 µM (less effective than deoxy derivative)
Mechanism of Action: Azidothymidine (AZT) - A Related Nucleoside Analog

While the specific mechanism of 5-azacytidine's anti-HIV activity involves its incorporation into nucleic acids and affecting their stability and methylation, it's helpful to consider the well-established mechanism of a related nucleoside analog, Azidothymidine (AZT).[17][18] The triphosphorylated form of AZT acts as a chain terminator during the reverse transcription of viral RNA into DNA, thus halting the HIV replication cycle.[18]

HIV_Replication_Inhibition HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Template Proviral_DNA Proviral DNA RT->Proviral_DNA Synthesizes AZT_TP AZT-TP AZT_TP->RT Inhibits (Chain Termination) Viral_Replication Viral Replication Proviral_DNA->Viral_Replication

Caption: AZT triphosphate inhibits reverse transcriptase, preventing the formation of proviral DNA.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Azetidine-containing compounds have also shown potential in the treatment of central nervous system (CNS) disorders.[2][19] Their rigid structure can be advantageous in designing molecules that can cross the blood-brain barrier and interact with specific neurological targets.[20] Some azetidin-2-one derivatives have been shown to possess considerable CNS activities.[19] Additionally, tricyclic derivatives of azetidine have been screened for potential antidepressant activity.[21]

Notable Azetidine-Containing CNS Drug: Ezetimibe (indirect CNS relevance)

While not a direct CNS agent, Ezetimibe , a cholesterol absorption inhibitor, contains an azetidin-2-one ring.[22] Its mechanism of action in lowering cholesterol has been extensively studied and provides a good example of a well-characterized azetidine-containing drug.

Mechanism of Action: Ezetimibe and Cholesterol Absorption

Ezetimibe's primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of jejunal enterocytes.[22][23] By binding to and inhibiting NPC1L1, ezetimibe blocks the absorption of dietary and biliary cholesterol from the small intestine.[22][24] This leads to a decrease in hepatic cholesterol stores, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[22]

Ezetimibe_MoA cluster_enterocyte Jejunal Enterocyte cluster_liver Hepatocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Uptake Absorbed_Cholesterol Absorbed Cholesterol NPC1L1->Absorbed_Cholesterol Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Hepatic_Cholesterol Hepatic Cholesterol Stores Absorbed_Cholesterol->Hepatic_Cholesterol Delivery LDL_Receptor LDL Receptor Hepatic_Cholesterol->LDL_Receptor Downregulates (High Levels) LDL_C Blood LDL-C LDL_Receptor->LDL_C Upregulates (Low Levels) LDL_C->Hepatic_Cholesterol Clearance Azetidine_Synthesis Starting_Materials Starting Materials (e.g., Hydrazones, Chloroacetyl Chloride) Cyclization Cyclization Reaction (e.g., [2+2] cycloaddition) Starting_Materials->Cyclization Azetidine_Core Azetidine Core Structure Cyclization->Azetidine_Core Functionalization Further Functionalization Azetidine_Core->Functionalization Bioactive_Compound Bioactive Azetidine Compound Functionalization->Bioactive_Compound

Caption: General workflow for the synthesis of bioactive azetidine compounds.

Experimental Protocol: Synthesis of an Azetidine Derivative

The following is a representative, generalized protocol for the synthesis of an azetidine derivative, inspired by reported methods. [25][26] Step-by-Step Methodology:

  • Schiff Base Formation: React a suitable primary amine or hydrazine with an aldehyde or ketone in an appropriate solvent to form the corresponding Schiff base (imine).

  • Cyclization: In a round-bottom flask, dissolve the Schiff base in a suitable solvent (e.g., dioxane). Add a catalyst, such as triethylamine.

  • Addition of Cyclizing Agent: Cool the reaction mixture and slowly add a solution of a cyclizing agent, such as chloroacetyl chloride, dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product with an organic solvent, and wash the organic layer. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the desired azetidine-containing compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Conclusion

The azetidine scaffold represents a versatile and powerful tool in the arsenal of medicinal chemists. Its unique structural and electronic properties have led to the development of a wide range of biologically active compounds with therapeutic potential in oncology, infectious diseases, and neurology. This guide has provided a comparative overview of these activities, supported by experimental data and detailed protocols, to facilitate further research and development in this exciting field. The continued exploration of azetidine chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of human diseases.

References

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine Amides: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical scaffolds is paramount in the quest for safer and more effective therapeutics. Azetidine amides have emerged as a privileged structural motif, offering a unique combination of conformational rigidity and three-dimensional character that can enhance potency and selectivity.[1][2] However, the successful translation of these promising candidates into viable drugs is contingent upon a thorough understanding of their metabolic fate. This guide provides an in-depth, comparative analysis of the metabolic stability of azetidine amides, with a focus on practical, data-driven assessment strategies.

The Unique Metabolic Landscape of Azetidine Amides

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The azetidine ring, a four-membered saturated heterocycle, possesses a moderate degree of ring strain (approximately 25.4 kcal/mol), which places it between the highly strained aziridines and the relatively strain-free pyrrolidines.[3] This intermediate ring strain is a key factor governing its metabolic susceptibility.

Two primary metabolic pathways are of particular concern for azetidine-containing compounds:

  • Oxidative Metabolism: Primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes in the liver, this pathway can lead to various modifications of the azetidine ring and its substituents.[4] Common oxidative transformations include hydroxylation and N-dealkylation. In some instances, CYP450-mediated oxidation can lead to ring opening.

  • Conjugative Metabolism: The strained nature of the azetidine ring makes it susceptible to nucleophilic attack by endogenous thiols, most notably glutathione (GSH), in a reaction that can be catalyzed by glutathione S-transferases (GSTs).[5][6][7] This can result in the opening of the azetidine ring and the formation of a glutathione conjugate, which is then typically further processed and excreted.

cluster_0 Metabolic Pathways of Azetidine Amides Azetidine_Amide Azetidine Amide CYP450 Cytochrome P450 Enzymes Azetidine_Amide->CYP450 Oxidation GST Glutathione S-Transferases Azetidine_Amide->GST Conjugation Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylation, N-dealkylation) CYP450->Oxidized_Metabolites Ring_Opened_GSH_Conjugate Ring-Opened Glutathione Conjugate GST->Ring_Opened_GSH_Conjugate cluster_1 Liver Microsomal Stability Assay Workflow Start Prepare Incubation Mixture: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Preincubation Pre-incubate at 37°C for 5 min Start->Preincubation Initiate_Reaction Initiate Reaction with NADPH (1 mM) Preincubation->Initiate_Reaction Incubation Incubate at 37°C with shaking Initiate_Reaction->Incubation Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Stop_Reaction Quench with cold acetonitrile containing internal standard Time_Points->Stop_Reaction Centrifuge Centrifuge to precipitate protein Stop_Reaction->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze->Data_Analysis

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of a suitable internal standard (a structurally similar compound with a different mass) in DMSO.

    • Prepare a 20 mM solution of NADPH in phosphate buffer.

    • Thaw pooled human liver microsomes (or from other species of interest) on ice. Dilute to a concentration of 1 mg/mL with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

    • Include control wells: a negative control without NADPH to assess non-enzymatic degradation, and a positive control with a known rapidly metabolized compound (e.g., verapamil).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH solution to all wells except the negative control.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the test compound and the internal standard at each time point.

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t1/2) * (1 / microsomal protein concentration).

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma, which is crucial for understanding its stability in circulation and for the accurate interpretation of in vivo pharmacokinetic data.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw pooled human plasma (or from other species of interest) at 37°C.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of a suitable internal standard in DMSO.

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

    • Include a positive control with a known plasma-labile compound (e.g., a known ester-containing drug).

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the liver microsomal stability assay.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the percent remaining versus time to determine the stability profile.

    • If significant degradation is observed, calculate the half-life as described previously.

Bioanalytical Methodology: LC-MS/MS for Azetidine Amides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.

Key Considerations for Method Development:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of basic nitrogen-containing compounds like azetidine amides. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments of the parent molecule.

  • Sample Preparation: Protein precipitation with cold acetonitrile is a simple and effective method for extracting the analyte from plasma or microsomal incubation mixtures.

Identifying the Culprit: CYP450 Reaction Phenotyping

To proactively manage potential drug-drug interactions, it is crucial to identify the specific CYP450 isozymes responsible for the metabolism of an azetidine amide. [4][8][9][10][11] Experimental Approaches:

  • Recombinant Human CYPs: Incubating the test compound with a panel of individual, recombinantly expressed human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) allows for the direct assessment of which enzymes can metabolize the compound.

  • Chemical Inhibition: Incubating the test compound with human liver microsomes in the presence and absence of selective chemical inhibitors for specific CYP isozymes can reveal the contribution of each enzyme to the overall metabolism. A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.

Conclusion and Future Perspectives

The assessment of metabolic stability is a critical step in the development of azetidine amide-based drug candidates. By employing robust in vitro assays and state-of-the-art bioanalytical techniques, researchers can gain a comprehensive understanding of a compound's metabolic fate. The comparative analysis with more traditional scaffolds like pyrrolidine and piperidine amides provides valuable context for interpreting these data. While the inherent ring strain of the azetidine moiety can present metabolic challenges, its unique structural features continue to make it an attractive scaffold in modern drug discovery. [1][2]Future research will likely focus on developing more predictive in silico models for azetidine metabolism and exploring novel chemical strategies to further enhance the metabolic stability of this promising class of compounds.

References

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Safety Operating Guide

Mastering the Unstable: A Guide to Safely Handling Azetidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Azetidine-1-carbonyl chloride is a valuable reagent in organic synthesis, prized for its role in introducing the azetidine moiety. However, its utility is matched by its hazardous nature. As an acyl chloride, it is inherently reactive and requires meticulous handling to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely with this compound.

Immediate Safety Briefing: Understanding the Primary Hazards

Azetidine-1-carbonyl chloride is not a compound to be taken lightly. Its reactivity is the source of its utility and its danger. The primary hazards stem from its classification as an acyl chloride and the properties of the azetidine ring. Expect it to be:

  • Highly Corrosive: Like other acyl chlorides, it will cause severe skin burns and eye damage upon contact[1][2][3][4]. The damage can be irreversible[1].

  • Water Reactive: It reacts violently with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas[5]. This reaction is exothermic and can lead to pressure buildup in containers.

  • Inhalation Hazard: Inhaling vapors can be fatal[3]. Vapors are corrosive to the respiratory tract, and exposure can lead to delayed and potentially lethal pulmonary edema[6]. Symptoms may not appear for several hours and are aggravated by physical exertion[2][6].

Given these hazards, a proactive and informed approach to personal protective equipment (PPE) is the first and most critical line of defense.

Level A Protection: Your Personal Protective Equipment (PPE) Mandate

When handling Azetidine-1-carbonyl chloride, there is no room for compromise on PPE. The following table outlines the minimum required equipment, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale & Expert Insight
Hand Protection Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton) Standard nitrile gloves offer insufficient protection. Acyl chlorides can permeate or degrade them. Select gloves specifically rated for reactive acid halides. Always double-glove and change gloves immediately upon contamination.
Eye & Face Protection Chemical Splash Goggles AND a Full-Face Shield Goggles alone are not enough. The violent reactivity with water necessitates a full-face shield to protect against splashes and the rapid release of HCl gas. Goggles must be non-vented to protect from corrosive vapors[6].
Body Protection Flame-Resistant (FR) Lab Coat or Chemical-Resistant Suit A standard lab coat is insufficient. An FR lab coat protects against potential flash fires. For larger quantities or higher-risk operations, a chemical-resistant suit is recommended to prevent skin contact from splashes.
Respiratory Protection NIOSH-Approved Respirator (Cartridge or Supplied-Air) Due to the severe inhalation hazard, work must be conducted in a certified chemical fume hood. For any procedures outside of a hood (e.g., large-scale transfers, spill cleanup), a full-facepiece respirator with appropriate acid gas cartridges or a self-contained breathing apparatus (SCBA) is mandatory[5].

European researchers should ensure their PPE conforms to relevant CEN Standards such as EN 374 for gloves and EN 166 for eye protection[7].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, pre-defined workflow is crucial. This protocol is designed to minimize exposure and mitigate risks at every stage of handling.

Workflow for Handling Azetidine-1-carbonyl chloride

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Assemble & Inspect PPE prep_1->prep_2 prep_3 Prepare Inert Atmosphere (if needed) prep_2->prep_3 prep_4 Locate & Test Emergency Equipment prep_3->prep_4 handle_1 Work Exclusively in Fume Hood prep_4->handle_1 Proceed to Handling handle_2 Ground Equipment (for transfers) handle_1->handle_2 handle_3 Use Anhydrous Solvents & Glassware handle_2->handle_3 handle_4 Add Reagent Slowly & Control Temperature handle_3->handle_4 clean_1 Quench Reaction & Unused Reagent handle_4->clean_1 Proceed to Cleanup clean_2 Segregate Hazardous Waste clean_1->clean_2 clean_3 Decontaminate Glassware & Surfaces clean_2->clean_3 clean_4 Doff & Dispose of Contaminated PPE clean_3->clean_4

Caption: Workflow for handling Azetidine-1-carbonyl chloride.

1. Preparation Phase:

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and is drawing properly.

  • Assemble PPE: Don all required PPE before entering the area where the chemical is stored or used[7][8].

  • Inert Atmosphere: This compound is sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the release of HCl gas[8].

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed[9]. Ensure an appropriate fire extinguisher (Class B: dry chemical or CO2) is nearby. Do NOT use water-based extinguishers [4][5].

2. Handling Phase:

  • Fume Hood Exclusivity: All manipulations, from weighing to reaction quenching, must occur inside a chemical fume hood[8].

  • Grounding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment during transfers[1][4][10].

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent violent reactions.

  • Controlled Addition: When adding to a reaction, do so slowly and in a controlled manner, often at a reduced temperature, to manage the exothermic reaction.

3. Post-Handling & Disposal:

  • Quenching: Carefully quench any excess Azetidine-1-carbonyl chloride and the reaction mixture. A common method is the slow addition of the reaction mixture to a stirred, cooled solution of a weak base like sodium bicarbonate or a non-protic solvent like isopropanol.

  • Waste Segregation: All waste, including contaminated solids (e.g., silica gel, filter paper), quenched solutions, and used PPE, must be collected in designated, labeled hazardous waste containers[11]. Do not mix with other waste streams.

  • Decontamination: Clean all glassware and surfaces thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Emergency Response & Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert colleagues[7].

  • Isolate: Close the fume hood sash and, if safe to do so, restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated[1].

  • Assess: For small spills inside a fume hood, trained personnel with appropriate respiratory protection may proceed with cleanup. For large spills or any spill outside a fume hood, call emergency services.

  • Cleanup: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[7][10].

Exposure Protocol:

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance. The individual must be kept under medical observation for at least 24-48 hours due to the risk of delayed pulmonary edema[2][6].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][6]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][9]. Remove contact lenses if it is safe to do so[1]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[6][8]. Rinse the mouth with water and seek immediate medical attention.

Disposal:

All waste containing Azetidine-1-carbonyl chloride or its byproducts must be treated as hazardous waste.

  • Containers: Place in appropriate, sealed containers for disposal[1].

  • Consult: Adhere strictly to your institution's and local regulations for hazardous waste disposal[3][11]. Entrust disposal to a licensed waste disposal company[11].

By understanding the inherent reactivity of Azetidine-1-carbonyl chloride and rigorously adhering to these safety protocols, you can effectively manage the risks and utilize this valuable reagent to advance your research and development goals.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • GHC Gerling, Holz & Co. Handels GmbH. (2024). Safety Data Sheet: Carbonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine-1-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • International Programme on Chemical Safety & Commission of the European Communities. (n.d.). International Chemical Safety Cards: Acetyl Chloride. Retrieved from [Link]

Sources

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